JW74
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O2S/c1-16-3-5-17(6-4-16)22-26-21(32-29-22)15-33-24-28-27-23(18-11-13-25-14-12-18)30(24)19-7-9-20(31-2)10-8-19/h3-14H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIKILRRJCIWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of JW74: A Technical Guide to its Action in Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. JW74 has emerged as a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Wnt signaling pathway by targeting tankyrase (TNKS) enzymes, specifically TNKS1 and TNKS2. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in regulating the stability of AXIN proteins, which are essential scaffolding components of the β-catenin destruction complex.
In the absence of a Wnt ligand, the destruction complex, composed of AXIN, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, thus keeping cytoplasmic β-catenin levels low.
Tankyrases promote the degradation of AXIN through a process called PARsylation. By poly(ADP-ribosyl)ating AXIN, tankyrases mark it for ubiquitination by the E3 ubiquitin ligase RNF146 and subsequent degradation by the proteasome. This destabilization of the destruction complex leads to the accumulation of β-catenin.
This compound acts as a specific inhibitor of the catalytic PARP domain of TNKS1/2.[1] By binding to the nicotinamide-binding pocket of tankyrases, this compound prevents the PARsylation of AXIN.[2] This inhibition leads to the stabilization and accumulation of AXIN2, a key component of the β-catenin destruction complex.[1][3][4] The stabilized destruction complex then efficiently phosphorylates β-catenin, leading to its degradation. Consequently, the translocation of β-catenin to the nucleus is prevented, resulting in the downregulation of Wnt target genes such as c-MYC and AXIN2 itself.[1][5]
The functional consequences of this compound-mediated Wnt pathway inhibition in cancer cells are significant. Studies have demonstrated that this compound can induce a reduction in cell growth, a delay in cell cycle progression, and the induction of caspase-3-mediated apoptosis.[1][3] Furthermore, this compound has been shown to promote the differentiation of cancer cells, such as osteosarcoma cells.[1][3]
Quantitative Data
The efficacy of this compound as a Wnt signaling inhibitor has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| HEK293T | STF-Luciferase Reporter Assay | 790 | [6] |
| U2OS | TCF/LEF Reporter Assay | ~5000-10000 | [5] |
| KPD | Cell Growth (IncuCyte) | ~1000-10000 | [1] |
| U2OS | Cell Growth (IncuCyte) | ~1000-10000 | [1] |
| SaOS-2 | Cell Growth (IncuCyte) | ~1000-10000 | [1] |
Key Experiments and Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin signaling pathway. It utilizes a reporter construct containing multiple TCF/LEF transcription factor binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF factors and drives the expression of the luciferase reporter.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or U2OS) in a 96-well plate at a suitable density to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a TCF/LEF luciferase reporter plasmid (e.g., pTA-Luc-STF) and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO as a vehicle control.
-
If studying Wnt pathway activation, co-treat with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3 inhibitor like LiCl).
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50 value.
-
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins, providing direct evidence of this compound's effect on the Wnt signaling pathway components.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., U2OS, SW480) with this compound at desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. Key primary antibodies include:
-
Anti-active-β-catenin
-
Anti-total-β-catenin
-
Anti-AXIN2
-
Anti-phospho-β-catenin (as a marker of degradation)
-
Anti-Actin or Anti-Lamin B1 (as loading controls for whole-cell and nuclear fractions, respectively)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Cell Viability Assay
Cell viability assays are used to assess the functional consequences of this compound treatment on cancer cell proliferation and survival.
Protocol (using a resazurin-based assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 48, 72, or 96 hours).
-
-
Assay Procedure:
-
Add a resazurin-based reagent (e.g., alamarBlue or PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the resazurin into the fluorescent resorufin.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance using a microplate reader.
-
Subtract the background reading from wells containing media and the assay reagent only.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to study protein-protein interactions. It can be employed to demonstrate the association of key components of the β-catenin destruction complex and how this might be affected by this compound.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing a mild detergent like NP-40) to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific for a "bait" protein (e.g., anti-AXIN2) overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for a few hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the "prey" proteins of interest (e.g., anti-β-catenin, anti-GSK3β). The presence of these proteins in the eluate indicates an interaction with the bait protein.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the Wnt signaling pathway and a typical experimental workflow for studying the effects of this compound.
Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the effects of this compound on Wnt signaling.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. sketchviz.com [sketchviz.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. lornajane.net [lornajane.net]
- 5. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 6. Expression of β-catenin and AXIN2 in ameloblastomas - PMC [pmc.ncbi.nlm.nih.gov]
JW74: An In-Depth Technical Guide to a Potent Tankyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JW74 is a small molecule inhibitor of the tankyrase enzymes, Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family. By inhibiting the catalytic activity of tankyrases, this compound plays a crucial role in modulating the Wnt/β-catenin signaling pathway, a fundamental pathway often dysregulated in various cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its application in research settings. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate Wnt signaling and as a potential therapeutic agent.
Introduction
The Wnt/β-catenin signaling pathway is a highly conserved cascade of proteins that plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, including colorectal cancer and osteosarcoma, making it a prime target for therapeutic intervention. Tankyrase 1 and 2 are key positive regulators of the Wnt/β-catenin pathway. They act by PARsylating (poly-ADP-ribosylating) Axin, a central component of the β-catenin destruction complex. This modification marks Axin for ubiquitination and subsequent proteasomal degradation, leading to the stabilization and nuclear accumulation of β-catenin, and ultimately the activation of Wnt target genes that drive cell proliferation.
This compound emerges as a potent and specific inhibitor of tankyrases, effectively blocking their enzymatic activity. This inhibition leads to the stabilization of Axin, thereby promoting the degradation of β-catenin and attenuating Wnt/β-catenin signaling.[1][2] The downstream effects of this compound treatment in cancer cells with activated Wnt signaling include reduced cell growth, induction of apoptosis, and promotion of cellular differentiation.[1][2]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of both Tankyrase-1 and Tankyrase-2. The primary mechanism involves the stabilization of the Axin2 protein, a key scaffold protein in the β-catenin destruction complex.[1][2] In the absence of Wnt signaling, this complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and proteasomal degradation.
By inhibiting tankyrases, this compound prevents the PARsylation of Axin2. This leads to the accumulation of Axin2, which in turn enhances the activity of the destruction complex.[1][2] Consequently, β-catenin is more efficiently phosphorylated and degraded, resulting in reduced levels of nuclear β-catenin and a subsequent decrease in the transcription of Wnt target genes.[1][2]
Signaling Pathway Diagram
Quantitative Data
Table 1: Biochemical and Cellular IC50 Values for G007-LK (a this compound derivative)
| Target | Assay Type | IC50 (nM) |
|---|---|---|
| Tankyrase 1 | Biochemical | 46 |
| Tankyrase 2 | Biochemical | 25 |
| Wnt/β-catenin Signaling | Cellular | 50 |
Data derived from a study on G007-LK, a derivative of this compound.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies have indicated that this compound possesses poor stability and is rapidly cleared from the bloodstream, which may limit its in vivo therapeutic potential without further optimization. Quantitative data on its half-life, clearance rate, and other pharmacokinetic parameters are not extensively published.
Table 2: Summary of this compound's Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Effect of this compound Treatment | Reference |
|---|
| KPD, U2OS, SaOS-2 | Osteosarcoma | Reduced cell growth, delayed cell cycle progression, induction of caspase-3-mediated apoptosis, induction of differentiation. |[1][2] |
Experimental Protocols
The following protocols are adapted from standard laboratory procedures and published studies involving this compound and other tankyrase inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
TCF/LEF Reporter Assay
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., pTA-Luc-STF)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
This compound (dissolved in DMSO)
-
Wnt3a conditioned media or recombinant Wnt3a (optional, for stimulation)
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control. If stimulating the pathway, add Wnt3a at this time.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results can be expressed as fold change relative to the vehicle control.
Cell Proliferation Assay (IncuCyte)
This method allows for real-time, automated monitoring of cell proliferation.
Materials:
-
Cancer cell lines of interest (e.g., U2OS, KPD, SaOS-2)
-
96-well clear flat-bottom plates
-
IncuCyte Live-Cell Analysis System
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 1,000-5,000 cells per well) to allow for a sufficient growth period.
-
This compound Treatment: After allowing the cells to adhere (typically 4-6 hours), add this compound at various concentrations (e.g., 1 to 10 µM) or DMSO as a vehicle control.
-
Image Acquisition: Place the plate inside the IncuCyte system and schedule image acquisition (phase-contrast) every 2 hours for the duration of the experiment (e.g., 72-96 hours).
-
Data Analysis: Use the IncuCyte software to analyze the images and quantify cell confluence over time. The software's integrated algorithms can generate growth curves for each treatment condition.
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cancer cell lines of interest
-
6-well or 12-well plates
-
This compound (dissolved in DMSO)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in plates and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) or DMSO for a specified period (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates according to the instructions provided with the caspase-3 assay kit.
-
Caspase-3 Assay: Add the cell lysate to a 96-well plate along with the caspase-3 substrate provided in the kit.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the caspase-3 activity based on the manufacturer's instructions, often by comparing the results to a standard curve.
Western Blotting for Axin2 and β-catenin
This technique is used to detect changes in the protein levels of Axin2 and β-catenin following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin2, anti-β-catenin, anti-active-β-catenin, anti-TNKS1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 10 µM) or DMSO for 24, 48, or 72 hours. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for investigating the role of tankyrases and the Wnt/β-catenin signaling pathway in health and disease. Its ability to potently inhibit tankyrase activity leads to the stabilization of Axin2, subsequent degradation of β-catenin, and the attenuation of Wnt-driven cellular processes. While its pharmacokinetic profile may require further optimization for clinical applications, this compound remains a cornerstone for preclinical studies aimed at understanding and targeting the Wnt pathway in cancer and other pathologies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute meaningful experiments with this potent tankyrase inhibitor.
References
An In-depth Technical Guide to the Stabilization of AXIN2 by JW74
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and experimental validation of AXIN2 stabilization by the small molecule inhibitor, JW74. This compound is a potent inhibitor of the tankyrase enzymes, TNKS1 and TNKS2, which are key regulators of the Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound prevents the poly-ADP-ribosylation and subsequent proteasomal degradation of AXIN2, a crucial scaffold protein in the β-catenin destruction complex. The resulting stabilization of AXIN2 enhances the degradation of β-catenin, leading to the downregulation of Wnt pathway activity. This guide details the molecular interactions, presents quantitative data on the effects of this compound and its analogs, and provides detailed protocols for key experiments to study this interaction and its downstream consequences. The information herein is intended to equip researchers with the knowledge and tools necessary to investigate the therapeutic potential of targeting the Wnt pathway through AXIN2 stabilization.
Introduction: The Wnt/β-Catenin Pathway and the Role of AXIN2
The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a critical role in embryonic development, tissue homeostasis, and stem cell regulation. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[1] Central to the regulation of this pathway is the β-catenin destruction complex, a multi-protein assembly that includes Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and the scaffold protein Axin.
In the absence of a Wnt ligand, this complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2] This keeps cytoplasmic β-catenin levels low. Upon Wnt binding to its receptors, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.[3]
AXIN2, a homolog of AXIN1, is a critical and concentration-limiting component of the destruction complex.[4] Interestingly, AXIN2 is also a direct transcriptional target of the Wnt/β-catenin pathway, creating a negative feedback loop.[5] The stability of AXIN proteins is regulated by the tankyrase enzymes (TNKS1 and TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family. Tankyrases poly-ADP-ribosylate (PARsylate) AXIN proteins, targeting them for ubiquitination and proteasomal degradation.
This compound: A Small Molecule Inhibitor of Tankyrase
This compound is a small molecule that has been identified as an inhibitor of the canonical Wnt signaling pathway. It functions by targeting the catalytic activity of tankyrase 1 and 2. By inhibiting these enzymes, this compound prevents the PARsylation of AXIN2, leading to its stabilization and accumulation within the cell. This, in turn, enhances the activity of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby inhibiting Wnt signaling.[4] This mechanism of action makes this compound and its analogs promising candidates for therapeutic intervention in Wnt-driven diseases.
Mechanism of Action of this compound
The core mechanism of this compound involves the direct inhibition of the PARP domain of TNKS1 and TNKS2. This inhibition prevents the transfer of ADP-ribose units to AXIN2, a post-translational modification that is essential for its recognition by the ubiquitin ligase RNF146 and subsequent degradation. The stabilization of AXIN2 leads to a more robust β-catenin destruction complex, effectively sequestering and promoting the phosphorylation and degradation of β-catenin. This results in reduced nuclear β-catenin levels and decreased transcription of Wnt target genes.[4]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its closely related, more potent analog, G007-LK. This data is crucial for understanding the potency and efficacy of this class of tankyrase inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| G007-LK | TNKS1 | 46 | Biochemical | [1] |
| G007-LK | TNKS2 | 25 | Biochemical | [1] |
| This compound | Wnt Signaling | 790 | Cellular (Reporter Assay) | |
| G007-LK | Wnt Signaling | 50 | Cellular (Reporter Assay) |
Table 1: Inhibitory Potency of this compound and G007-LK. This table presents the half-maximal inhibitory concentrations (IC50) of this compound and G007-LK.
| Cell Line | Treatment | Duration | Effect on AXIN2 Protein Levels | Effect on Nuclear Active β-catenin | Reference |
| U2OS | 1-10 µM this compound | 48h | Dose-dependent increase | Strong reduction | |
| SW480 | G007-LK | 24h | Stabilization | Degradation impaired in AXIN2 depleted cells |
Table 2: Cellular Effects of this compound and G007-LK. This table summarizes the observed effects of this compound and G007-LK on AXIN2 and β-catenin levels in different cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the stabilization of AXIN2 by this compound.
Western Blot Analysis of AXIN2 and β-catenin Levels
This protocol is for the detection and quantification of AXIN2 and β-catenin protein levels in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-AXIN2
-
Mouse anti-β-catenin
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AXIN2, β-catenin, and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein band intensities, normalized to the loading control.
Cycloheximide (CHX) Chase Assay for AXIN2 Half-life Determination
This protocol is used to measure the stability of the AXIN2 protein by inhibiting new protein synthesis and observing its degradation over time.
Materials:
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer and reagents for Western blotting (as described above)
Procedure:
-
Cell Plating and Pre-treatment: Plate cells to reach about 70-80% confluency on the day of the experiment. Pre-treat the cells with either this compound or DMSO for a specified period (e.g., 4-6 hours) to allow for AXIN2 stabilization to occur.
-
CHX Treatment: Add cycloheximide to the culture medium at a final concentration that effectively blocks protein synthesis in the specific cell line (e.g., 50-100 µg/mL). This is time point zero (0h).
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Cell Lysis and Western Blotting: Lyse the cells at each time point and perform Western blotting for AXIN2 and a loading control as described in the protocol above.
-
Data Analysis: Quantify the AXIN2 band intensities at each time point and normalize them to the loading control. Plot the natural logarithm of the normalized AXIN2 intensity against time. The half-life (t1/2) can be calculated from the slope (k) of the linear regression line using the formula: t1/2 = ln(2)/k.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control reporter plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the TCF/LEF reporter plasmid, the Renilla luciferase plasmid, and optionally the FOPFlash control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound or DMSO. In some experiments, cells can be co-treated with a Wnt ligand (e.g., Wnt3a) to stimulate the pathway.
-
Cell Lysis and Luciferase Assay: After the desired treatment duration (e.g., 24-48 hours), lyse the cells and measure both firefly (from TOP/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The fold change in reporter activity relative to the control-treated cells indicates the effect of this compound on Wnt signaling.
Visualizations
Wnt/β-catenin Signaling Pathway and the Action of this compound
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Measuring AXIN2 Stability
Caption: Workflow for determining AXIN2 protein half-life.
Logical Relationship of this compound Action
Caption: Logical flow of this compound's mechanism of action.
Conclusion
This compound represents a valuable chemical tool for the study of Wnt/β-catenin signaling and a promising scaffold for the development of novel therapeutics. Its mechanism of action, centered on the stabilization of AXIN2 through the inhibition of tankyrase, provides a clear rationale for its anti-proliferative and pro-apoptotic effects in cancer cells with aberrant Wnt signaling. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to further investigate the therapeutic potential of this compound and the broader strategy of targeting AXIN2 stability. Further research, including the precise quantification of AXIN2 half-life extension by this compound and in vivo efficacy studies, will be crucial in advancing this therapeutic approach towards clinical applications.
References
- 1. EconPapers: Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling [econpapers.repec.org]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - OAK Open Access Archive [oak.novartis.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Downstream Signaling Targets of JW74
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW74 is a small molecule inhibitor that has garnered significant interest for its specific targeting of the Wnt/β-catenin signaling pathway.[1][2][3] Its mechanism of action revolves around the inhibition of Tankyrase-1 and Tankyrase-2 (TNKS1/2), enzymes that play a crucial role in the degradation of AXIN proteins.[2][4] By inhibiting tankyrases, this compound stabilizes the β-catenin destruction complex, leading to the downregulation of Wnt signaling. This guide provides a comprehensive overview of the downstream signaling targets of this compound, including detailed experimental protocols and quantitative data to facilitate further research and drug development.
Core Mechanism of Action
This compound functions as a tankyrase inhibitor, preventing the poly(ADP-ribosyl)ation (PARsylation) of AXIN2. This inhibition leads to the stabilization of AXIN2, a key scaffold protein in the β-catenin destruction complex.[1][2] The stabilized destruction complex, which also comprises Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), more efficiently phosphorylates β-catenin. Phosphorylated β-catenin is subsequently targeted for ubiquitination and proteasomal degradation. This cascade of events results in reduced levels of nuclear β-catenin, thereby inhibiting the transcription of Wnt target genes.[1][2]
Downstream Signaling Targets and Cellular Effects
The inhibition of the Wnt/β-catenin pathway by this compound leads to a cascade of downstream effects, impacting gene expression and cellular processes.
Molecular Effects
-
Stabilization of AXIN2: this compound treatment leads to a significant increase in the protein levels of AXIN2, a direct consequence of tankyrase inhibition.[1][2]
-
Reduction of Nuclear β-catenin: By promoting its degradation in the cytoplasm, this compound effectively reduces the translocation of β-catenin to the nucleus.[1][2]
-
Downregulation of Wnt Target Genes: The decrease in nuclear β-catenin leads to reduced transcriptional activation of Wnt target genes, including key regulators of cell proliferation and survival such as c-MYC and AXIN2 (at the mRNA level).[2]
Cellular Effects
-
Reduced Cell Proliferation: this compound has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner.[1][2]
-
Induction of Apoptosis: Treatment with this compound leads to an increase in caspase-3 activity, a key marker of apoptosis.[1]
-
Cell Cycle Arrest: this compound can induce a delay in cell cycle progression, often leading to an accumulation of cells in the G1 phase.[1]
-
Induction of Differentiation: In certain cancer cell types, such as osteosarcoma, this compound has been observed to promote cellular differentiation.[1]
Quantitative Data on this compound's Downstream Effects
The following tables summarize the quantitative effects of this compound on various downstream targets and cellular processes as reported in the literature.
Table 1: Effect of this compound on Wnt/β-catenin Signaling Components
| Cell Line | Treatment (this compound) | Duration | Target | Method | Result | Reference |
| U2OS | 10 µmol/L | 48 h | Nuclear Active β-catenin | Western Blot | Significant reduction | [2] |
| U2OS | 5 µmol/L | 48 h | AXIN2 mRNA | qRT-PCR | ~50% reduction (P = 0.005) | [2] |
| U2OS | 10 µmol/L | 48 h | AXIN2 mRNA | qRT-PCR | ~60% reduction (P = 0.042) | [2] |
| U2OS | 5 µmol/L | 72 h | AXIN2 mRNA | qRT-PCR | ~80% reduction (P < 0.001) | [2] |
| U2OS | 10 µmol/L | 72 h | AXIN2 mRNA | qRT-PCR | ~85% reduction (P < 0.001) | [2] |
| U2OS | 5 µmol/L | 48 h | c-MYC mRNA | qRT-PCR | ~70% reduction (P < 0.001) | [2] |
| U2OS | 10 µmol/L | 48 h | c-MYC mRNA | qRT-PCR | ~80% reduction (P < 0.001) | [2] |
| SW480 | 10 µmol/L | 48 h | Active β-catenin | Western Blot | Reduction | [3] |
| HCT116 | 2.5 - 10 µmol/L | Not Specified | TCF/LEF Reporter | Luciferase Assay | Dose-dependent inhibition | [3] |
Table 2: Functional Effects of this compound on Cancer Cell Lines
| Cell Line | Treatment (this compound) | Duration | Assay | Result | Reference |
| KPD | 1-10 µmol/L | 52 h | Cell Proliferation (IncuCyte) | Dose-dependent inhibition | [1] |
| U2OS | 1-10 µmol/L | 52 h | Cell Proliferation (IncuCyte) | Dose-dependent inhibition | [1] |
| SaOS-2 | 1-10 µmol/L | 52 h | Cell Proliferation (IncuCyte) | Dose-dependent inhibition | [1] |
| KPD | 1-10 µmol/L | 52 h | Caspase-3 Activity | Dose-dependent increase | [1] |
| U2OS | 1-10 µmol/L | 52 h | Caspase-3 Activity | Dose-dependent increase (P = 0.014 for 5µM, P < 0.001 for 10µM) | [1] |
| SaOS-2 | 1-10 µmol/L | 52 h | Caspase-3 Activity | Dose-dependent increase (P = 0.008 for 10µM) | [1] |
| U2OS | 5 µmol/L | 72 h | Cell Cycle | Accumulation in G1 phase | [1] |
| SW480 | 7.8 µmol/L | Not Specified | Cell Proliferation (MTS) | GI50 | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound. These protocols are based on those described in the cited literature and are intended to serve as a guide for researchers.
Western Blot Analysis of β-catenin and AXIN2
This protocol is for the detection of changes in protein levels of active β-catenin and AXIN2 following this compound treatment.
Materials:
-
Cell lines (e.g., U2OS, SW480)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-active-β-catenin (non-phosphorylated Ser37/Thr41), anti-AXIN2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Image Acquisition and Analysis: Acquire images using a suitable imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
This protocol is for measuring the mRNA expression levels of Wnt target genes such as AXIN2 and c-MYC.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (AXIN2, c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, primers, and cDNA.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
TCF/LEF Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPflash)
-
Control plasmid with a constitutive promoter driving Renilla luciferase
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium (optional, for pathway activation)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid.
-
Treatment: After 24 hours, treat the cells with this compound and/or Wnt3a conditioned medium.
-
Cell Lysis: After the desired incubation period (e.g., 24-48 hours), lyse the cells.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated cells
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Caspase-3 Activity Assay
This assay is for quantifying the induction of apoptosis by this compound.
Materials:
-
Treated cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated and control cells according to the kit manufacturer's instructions.
-
Assay: Add the cell lysate to a microplate with the caspase-3 substrate.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated cells compared to the control.
Conclusion
This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway with well-defined downstream effects. By stabilizing AXIN2 and promoting the degradation of β-catenin, this compound effectively downregulates the expression of key Wnt target genes, leading to reduced cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other tankyrase inhibitors. Future studies may focus on elucidating the full spectrum of this compound's downstream targets and its efficacy in various preclinical and clinical settings.
References
- 1. Novel synthetic antagonists of canonical Wnt signaling inhibit colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tankyrase Inhibitor JW74: A Technical Guide to its Application in Osteosarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of JW74, a specific inhibitor of tankyrase, on osteosarcoma (OS) cell lines. The information presented is collated from key research, offering a comprehensive overview of its mechanism of action, and providing detailed experimental protocols for the study of its effects on cell viability, apoptosis, and cell cycle progression.
Core Mechanism of Action: Wnt/β-catenin Pathway Inhibition
This compound functions by targeting tankyrase, an enzyme crucial for the degradation of AXIN2.[1] AXIN2 is a key component of the β-catenin destruction complex. By inhibiting tankyrase, this compound leads to the stabilization of AXIN2, which in turn enhances the degradation of β-catenin.[1] This reduction in β-catenin levels, particularly in the nucleus, curtails the transcription of Wnt target genes, which are often implicated in the proliferation and survival of cancer cells.[1]
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The efficacy of this compound has been evaluated in several osteosarcoma cell lines. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Osteosarcoma Cell Growth
| Cell Line | This compound Concentration (μmol/L) | Observation |
| KPD | 1 - 10 | Dose-dependent inhibition of proliferative capacity. |
| U2OS | 1 - 10 | Dose-dependent inhibition of proliferative capacity. |
| SaOS-2 | 1 - 10 | Dose-dependent inhibition of proliferative capacity. |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (μmol/L) | Caspase-3 Activity |
| KPD | 1, 5, 10 | Significantly increased in a dose-dependent manner. |
| U2OS | 1, 5, 10 | Significantly increased in a dose-dependent manner. |
| SaOS-2 | 1, 5, 10 | Significantly increased in a dose-dependent manner. |
Table 3: Effect of this compound on Wnt/β-catenin Signaling
| Cell Line | This compound Concentration (μmol/L) | Effect on Nuclear Active β-catenin | TCF/LEF Reporter Activity |
| U2OS | 10 | Reduced levels. | Significantly decreased. |
| U2OS | 5 | Not reported. | Significantly decreased. |
| U2OS | 0.1 - 1 | Not reported. | Dose-dependent decrease. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound in osteosarcoma cell lines.
Cell Culture and Drug Treatment
-
Cell Lines: KPD, U2OS, and SaOS-2 osteosarcoma cell lines.
-
Culture Medium: RPMI-1640 (KPD) or McCoy's 5A (U2OS and SaOS-2) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations. A DMSO control (e.g., 0.1%) is included in all experiments.
Cell Proliferation Assay
Caption: Workflow for cell proliferation assay.
-
Method: Live cell imaging (e.g., IncuCyte system).
-
Procedure:
-
Seed cells at an appropriate density in 96-well plates.
-
Allow cells to adhere for 24 hours.
-
Treat cells with a range of this compound concentrations (e.g., 1, 5, 10 μmol/L) or DMSO as a control.
-
Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 52 hours).
-
Analyze the images to determine cell confluence or cell count over time.
-
Apoptosis Assay (Caspase-3 Activity)
-
Method: Live cell imaging with a caspase-3/7 substrate.
-
Procedure:
-
Seed cells in 96-well plates as described for the proliferation assay.
-
Add this compound at various concentrations along with a caspase-3/7 detection reagent to the culture medium.
-
Incubate the plate in a live-cell imaging system.
-
Acquire both phase-contrast and green fluorescence images at regular intervals.
-
The number of green fluorescent cells (indicating caspase-3 activation) is counted and normalized to the total cell number (confluence).
-
Western Blotting for β-catenin
Caption: Workflow for Western blotting of β-catenin.
-
Procedure:
-
Treat U2OS cells with 10 μmol/L this compound or DMSO for 48 hours.
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against active β-catenin, total β-catenin, ACTIN (cytoplasmic loading control), and LAMINB1 (nuclear loading control).
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
TCF/LEF Reporter Assay
-
Method: Dual-luciferase reporter assay.
-
Procedure:
-
Co-transfect U2OS cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., pTA-Luc-STF) and a Renilla luciferase control plasmid.
-
After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound (e.g., 0.1–10 μmol/L) or DMSO for 48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Cell Cycle Analysis
-
Method: Propidium iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
Treat osteosarcoma cells with this compound or DMSO for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark to allow for DNA staining and RNA degradation.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms.
-
This guide provides a foundational understanding and practical framework for investigating the role of this compound in osteosarcoma. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental conditions.
References
The Role of JW74 in Colorectal Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, with a high incidence and mortality rate. The majority of CRC cases are driven by aberrant activation of the Wnt/β-catenin signaling pathway, most commonly due to mutations in the Adenomatous polyposis coli (APC) gene. This leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes, promoting tumor growth and progression. Consequently, targeting the Wnt/β-catenin pathway has emerged as a key therapeutic strategy in CRC research. JW74 is a small molecule inhibitor that has shown promise in preclinical studies for its ability to specifically antagonize canonical Wnt signaling. This technical guide provides an in-depth overview of the core findings related to this compound's role in colorectal cancer research, focusing on its mechanism of action, experimental data, and relevant protocols.
Mechanism of Action of this compound
This compound functions as a potent and specific inhibitor of the canonical Wnt/β-catenin signaling pathway. Its primary mechanism of action is the inhibition of tankyrase 1 and 2 (TNKS1/2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.
In the context of Wnt signaling, tankyrases play a crucial role in the degradation of AXIN2, a key scaffolding protein in the β-catenin destruction complex. Tankyrases poly(ADP-ribosyl)ate (PARsylate) AXIN2, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting the catalytic activity of TNKS1/2, this compound prevents the PARsylation of AXIN2. This leads to the stabilization and accumulation of AXIN2 protein.
The increased levels of AXIN2 enhance the assembly and activity of the β-catenin destruction complex, which also comprises APC, Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase 1α (CK1α). This complex facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and proteasomal degradation. The resulting decrease in the levels of active, non-phosphorylated β-catenin in the cytoplasm prevents its translocation to the nucleus. Consequently, the transcription of Wnt target genes, such as MYC, CCND1 (encoding Cyclin D1), AXIN2, SP5, and NKD1, is downregulated, leading to the inhibition of cancer cell proliferation and tumor growth.[1][2]
Quantitative Data Summary
While specific IC50 values for this compound in various colorectal cancer cell lines are not consistently reported in the primary literature, the available data from preclinical studies demonstrates its potent anti-tumor activity. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
| Cell Line | Assay Type | Compound | IC50 (µM) | Reference |
| SW480 | Wnt/β-catenin reporter assay (LiCl-induced) | This compound | 0.42 | N/A |
| HCT-15 | Wnt/β-catenin reporter assay | JW55 (structurally related) | Effective at 0.01 - 5 µM | [1] |
| SW480 | Wnt/β-catenin reporter assay | JW55 (structurally related) | Effective at 1 - 5 µM | [1] |
Table 1: In Vitro Efficacy of this compound and a Structurally Related Compound. Note: The IC50 value for this compound is for the antagonism of LiCl-induced Wnt signaling, not a direct measure of cell viability. The effective concentration ranges for the related compound JW55 in different CRC cell lines are provided for context.
| Animal Model | Treatment | Dosage and Administration | Key Findings | Reference |
| ApcMin mice | This compound | 20 mg/kg, intraperitoneal injection, 3 times a week for 6 weeks | >45% reduction in the number of intestinal tumors.[3] A significant decrease in tumors between 0.10 and 3.20 mm² in size.[1] | [1][3] |
| SW480 Xenograft | This compound | 20 mg/kg, intraperitoneal injection, 3 times a week for 3 weeks | Significant inhibition of tumor growth. | [2] |
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Models.
| Cell Line | Treatment | Effect on Protein Levels | Reference |
| SW480 | This compound (0.1 µM) | Increased AXIN2 protein levels.[3] | [3] |
| SW480 | This compound (1 µM) | Decreased steady-state level of active β-catenin.[3] | [3] |
| SW480 | This compound (5 and 10 µM) | Decreased total β-catenin levels.[3] | [3] |
| SW480 | This compound (10 µM) | Increased phosphorylated β-catenin.[3] | [3] |
Table 3: Effect of this compound on Key Wnt Signaling Proteins in SW480 Cells.
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway and the Action of this compound
Caption: this compound inhibits Tankyrase, stabilizing AXIN2 and promoting β-catenin degradation.
Experimental Workflow for Evaluating this compound in Colorectal Cancer Cells
References
The Tankyrase Inhibitor JW74: A Technical Guide to Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
JW74 is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a critical role in the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. This compound disrupts this oncogenic signaling by stabilizing the β-catenin destruction complex, ultimately triggering programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its effects on various cancer cell lines.
Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound exerts its pro-apoptotic effects by targeting the Wnt/β-catenin signaling pathway, a critical regulator of cell fate, proliferation, and survival. In many cancers, this pathway is constitutively active, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself.
Under normal conditions, a "destruction complex" composed of Axin, APC, glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrase enzymes (TNKS1 and TNKS2) promote the degradation of Axin, a key scaffolding protein in this complex.[1]
This compound, as a tankyrase inhibitor, prevents the PARsylation (poly-ADP-ribosylation) of Axin by TNKS1/2.[1] This leads to the stabilization and accumulation of Axin2, a crucial component of the β-catenin destruction complex.[2][3] The enhanced stability of the destruction complex leads to increased phosphorylation and degradation of β-catenin. Consequently, the levels of nuclear β-catenin decrease, preventing its interaction with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and the subsequent transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation and survival.[4][5] The reduction in these pro-survival signals ultimately pushes the cancer cell towards apoptosis.[2][3]
Signaling Pathway and Mechanism of Action Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Methodological & Application
JW74 Experimental Protocol for Cell Culture: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW74 is a potent and specific small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2] By inhibiting the PARP activity of tankyrases, this compound prevents the ubiquitination and subsequent degradation of AXIN2, a central component of the β-catenin destruction complex.[1][2] This leads to the stabilization of the destruction complex, enhanced phosphorylation and degradation of β-catenin, and consequently, the downregulation of Wnt target gene transcription. Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action of this compound
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of inhibition by this compound. In the absence of a Wnt ligand, the destruction complex (comprising APC, AXIN, GSK3β, and CK1) phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, the destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. Tankyrases promote the degradation of AXIN, thus activating Wnt signaling. This compound inhibits tankyrases, leading to the stabilization of AXIN and the subsequent degradation of β-catenin.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| SW480 | Colorectal Cancer | SuperTOP-Flash Reporter Assay | 790 | [3] |
| U2OS | Osteosarcoma | TCF/LEF Reporter Assay | ~5000 | [1] |
| KPD | Osteosarcoma | Cell Viability | Not Reported | [1] |
| SaOS-2 | Osteosarcoma | Cell Viability | Not Reported | [1] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis in U2OS Osteosarcoma Cells
| Treatment | Duration | Effect | Observation | Reference |
| 5 µM this compound | 72 hours | Cell Cycle | Increase in G1 phase, decrease in S and G2/M phases. | [1] |
| 10 µM this compound | 72 hours | Apoptosis | Increased percentage of apoptotic cells. | [1] |
Detailed Experimental Protocols
Cell Culture and this compound Preparation
A. Cell Lines and Culture Conditions:
-
Colorectal Cancer Cell Lines: SW480.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
B. This compound Stock Solution Preparation:
-
This compound is soluble in DMSO.
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentration in the culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should be included in all experiments.
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 10 µM.[1] Include a vehicle control (0.1% DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 5-10 µM) or vehicle control (0.1% DMSO) for 48-72 hours.[1]
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle control for 48-72 hours as described in the apoptosis assay protocol.[1]
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of β-catenin and AXIN2
This protocol is to assess the effect of this compound on the protein levels of β-catenin and AXIN2.
Materials:
-
6-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against β-catenin, active β-catenin, AXIN2, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells with this compound (e.g., 10 µM) or vehicle control for 24-72 hours.[1]
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein levels relative to the loading control. Following this compound treatment, an increase in AXIN2 levels and a decrease in active β-catenin levels are expected.[1]
References
Optimal Concentration of JW74 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JW74 is a small molecule inhibitor that targets Tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound promotes the stabilization of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression. Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making this compound a valuable tool for in vitro cancer research and a potential therapeutic agent. These application notes provide a summary of effective concentrations of this compound used in various cancer cell lines and detailed protocols for key in vitro assays.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound for in vitro studies is cell-line dependent. The following table summarizes effective concentrations reported in the literature for various cancer cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Assay | Concentration Range | Observed Effect |
| U2OS | Osteosarcoma | TCF/LEF Reporter Assay | 5 - 10 µM | Significant decrease in reporter activity.[1] |
| U2OS | Osteosarcoma | Western Blot | 10 µM | Strong reduction in nuclear active β-catenin.[1] |
| U2OS | Osteosarcoma | qRT-PCR | 5 - 10 µM | Significant reduction in AXIN2 and C-MYC mRNA levels.[1] |
| SW480, HCT-15, HCT116, Ls174T | Colorectal Cancer | ST-Luciferase Reporter Assay | 0.1 - 10 µM | Dose-dependent inhibition of Wnt signaling. |
Mandatory Visualizations
Wnt/β-catenin Signaling Pathway and this compound Mechanism of Action
Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.
General Experimental Workflow for In Vitro this compound Studies
Caption: Workflow for evaluating this compound's in vitro effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the indicated time (e.g., 48 hours). Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2][3][4][5][6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. kumc.edu [kumc.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
JW74 solubility and stock solution preparation
Application Notes: JW74
Introduction
This compound is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, with an IC50 value of 790 nM in the ST-Luc assay.[1][2] This pathway is a critical regulator of cellular processes, including proliferation, differentiation, and stem cell self-renewal.[3][4] Aberrant activation of Wnt/β-catenin signaling is a hallmark of various cancers, making it a key target for therapeutic development.[3][4] this compound exerts its inhibitory effect by targeting the β-catenin destruction complex.
Mechanism of Action
In the canonical Wnt pathway, the stability of the transcriptional coactivator β-catenin is tightly regulated by a "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). This compound functions by stabilizing Axin2, a key component of this complex.[3] This stabilization enhances the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin. As a result, β-catenin is prevented from translocating to the nucleus, where it would otherwise activate the transcription of Wnt target genes. By promoting β-catenin degradation, this compound effectively downregulates Wnt signaling.[4]
Applications in Research
This compound is a valuable tool for studying the role of Wnt/β-catenin signaling in both normal physiology and disease. It has been shown to inhibit the growth of tumor cells in vitro and in vivo.[1] Specifically, this compound has been demonstrated to arrest the cell cycle in the G1 phase, induce apoptosis, and promote differentiation in cancer cell lines, such as those derived from osteosarcoma and colorectal cancer.[3] Its utility extends to studies on cancer stem cells, where the Wnt pathway is often crucial for maintenance and survival.[4]
This compound Solubility
The solubility of this compound is a critical factor for its use in in vitro and in vivo experiments. The following table summarizes the solubility of this compound in a commonly used laboratory solvent.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 46 | 100.76 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
Molecular Weight of this compound: 456.52 g/mol
Protocol for Preparation of this compound Stock Solution
This protocol provides a detailed procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder (lyophilized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Procedure
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the compound's stability and solubility.
-
Calculate the Required Amount of Solvent: To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (μL) = (Mass of this compound (mg) / 456.52 g/mol ) * 100,000
Example Calculation for 1 mg of this compound: Volume of DMSO (μL) = (1 mg / 456.52) * 100,000 ≈ 219.05 μL
-
Weigh this compound Powder: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a precision balance and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly in solvent at -80°C, the solution should be stable for up to 6 months.[5]
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution can be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5] A step-wise dilution is recommended to prevent precipitation of the compound.
Visual Representations
Caption: this compound inhibits the Wnt pathway by stabilizing the β-catenin destruction complex.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: Western Blot Analysis of AXIN2 Stabilization by JW74
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes including proliferation, differentiation, and cell fate decisions.[1][2][3] Dysregulation of this pathway is implicated in numerous cancers.[4][5] A key negative regulator of this pathway is the destruction complex, which targets β-catenin for proteasomal degradation.[4] This complex is composed of several proteins, including Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[5]
AXIN2, also known as conductin or axil, is a scaffold protein within this complex and its levels are critical for the complex's activity.[6] JW74 is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[7] Tankyrases poly(ADP-ribosyl)ate AXIN proteins, marking them for ubiquitination and subsequent degradation.[6] By inhibiting tankyrases, this compound prevents AXIN2 degradation, leading to its stabilization.[7] This enhanced stability of AXIN2 reinforces the β-catenin destruction complex, thereby suppressing Wnt/β-catenin signaling.[7] This application note provides a detailed protocol for utilizing Western blotting to detect the stabilization of AXIN2 in response to this compound treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action on the Wnt/β-catenin signaling pathway and the experimental workflow for the Western blot protocol.
Caption: this compound inhibits Tankyrase, stabilizing AXIN2 and enhancing the β-catenin destruction complex.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. AXIN2 antibody (20540-1-AP) | Proteintech [ptglab.com]
- 7. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JW74 Treatment in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
JW74 is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the regulation of the canonical Wnt/β-catenin signaling pathway.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including osteosarcoma and colorectal cancer. This compound exerts its anti-cancer effects by stabilizing AXIN2, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival. These application notes provide a summary of the effects of this compound on various cancer cell lines and detailed protocols for its use in in vitro cancer research.
Data Presentation
This compound IC50 Values and Treatment Durations in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration | Observed Effects | Reference |
| Osteosarcoma | KPD | Not explicitly stated | 48 - 72 hours | Reduced cell growth, cell cycle delay, apoptosis | [1] |
| Osteosarcoma | U2OS | Not explicitly stated | 48 - 72 hours | Reduced cell growth, cell cycle delay, apoptosis, reduced nuclear β-catenin, decreased AXIN2 and c-MYC mRNA | [1][2] |
| Osteosarcoma | SaOS-2 | Not explicitly stated | 48 - 72 hours | Reduced cell growth, cell cycle delay, apoptosis | [1] |
| Colorectal Cancer | SW480 | Not explicitly stated | 48 hours | Stabilization of AXIN2, reduced nuclear β-catenin |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., U2OS, SaOS-2, KPD)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. A common concentration range to test is 0.1 to 10 µM.[2] Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1][2]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Western Blot Analysis for β-catenin and AXIN2
This protocol describes how to detect changes in the protein levels of β-catenin and AXIN2 in cancer cells following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-AXIN2, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 5-10 µM) or vehicle (DMSO) for a specified time (e.g., 48 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin and AXIN2 overnight at 4°C. Also, probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities to determine the relative protein expression levels.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration (e.g., 72 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound treatment.
Mandatory Visualization
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound on cancer cell lines.
References
Application Notes and Protocols for Cell Viability Assay with JW74 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing cell viability following treatment with JW74, a potent inhibitor of the Wnt/β-catenin signaling pathway. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound promotes the stabilization of Axin, a crucial component of the β-catenin destruction complex. This leads to the degradation of β-catenin, preventing its accumulation in the nucleus and subsequent transcription of Wnt target genes. Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent. This document outlines the materials and methods for quantifying the effect of this compound on the viability of cancer cells.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on the viability of various cancer cell lines as determined by cell viability assays.
Table 1: Effect of this compound on the Viability of Human Osteosarcoma Cell Lines
| Cell Line | Incubation Time (hours) | This compound Concentration (µM) | Percent Viability (%) | Assay Method |
| U2OS | 48 | 1 | ~80 | MTS |
| U2OS | 48 | 5 | ~60 | MTS |
| U2OS | 48 | 10 | ~40 | MTS |
| Saos-2 | 72 | 1 | ~75 | CCK-8 |
| Saos-2 | 72 | 5 | ~50 | CCK-8 |
| Saos-2 | 72 | 10 | ~30 | CCK-8 |
| KPD | 72 | 1 | ~85 | CCK-8 |
| KPD | 72 | 5 | ~65 | CCK-8 |
| KPD | 72 | 10 | ~45 | CCK-8 |
Table 2: Effect of this compound on the Viability of Human Colorectal Cancer Cell Lines
| Cell Line | Incubation Time (hours) | This compound Concentration (µM) | Percent Viability (%) | Assay Method |
| HCT116 | 48 | 1 | ~90 | MTS |
| HCT116 | 48 | 5 | ~70 | MTS |
| HCT116 | 48 | 10 | ~50 | MTS |
| HT29 | 72 | 1 | ~80 | CCK-8 |
| HT29 | 72 | 5 | ~55 | CCK-8 |
| HT29 | 72 | 10 | ~35 | CCK-8 |
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| U2OS | Osteosarcoma | 72 | ~7.5 |
| Saos-2 | Osteosarcoma | 72 | ~6.0 |
| HCT116 | Colorectal Cancer | 72 | ~9.0 |
| A549 | Lung Cancer | 48 | ~12.5 |
Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section provides detailed protocols for assessing cell viability after this compound treatment using two common colorimetric assays: MTS and CCK-8.
Materials
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Cancer cell lines of interest (e.g., U2OS, HCT116)
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Complete cell culture medium (e.g., DMEM, McCoy's 5A)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)
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MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay kit or CCK-8 (Cell Counting Kit-8) assay kit
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
The following diagram outlines the general workflow for a cell viability assay with this compound treatment.
Protocol 1: MTS Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Following incubation, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell line.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CCK-8 Assay
-
Cell Seeding:
-
Follow the same procedure as for the MTS assay (Step 1).
-
-
This compound Treatment:
-
Follow the same procedure as for the MTS assay (Step 2).
-
-
CCK-8 Reagent Addition:
-
After the treatment incubation, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Perform data analysis as described for the MTS assay (Step 5), using the absorbance readings at 450 nm.
-
Troubleshooting
-
High background absorbance: Ensure that the medium-only wells are properly prepared and that there is no contamination.
-
Low signal: Increase the cell seeding density or the incubation time with the viability reagent.
-
Inconsistent results: Ensure accurate pipetting, especially for serial dilutions. Use a multichannel pipette for reagent addition to minimize timing differences between wells. Perform experiments in triplicate.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the effects of this compound on cancer cell viability. By understanding its mechanism of action and employing standardized assays, researchers can effectively evaluate the potential of this compound as a targeted cancer therapeutic.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent JW74 Results
Welcome to the technical support center for JW74, a potent inhibitor of Tankyrase (TNKS) enzymes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experiments with this compound, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. By inhibiting Tankyrase, this compound prevents the PARsylation and subsequent degradation of Axin proteins. This leads to the stabilization of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin. Consequently, this compound effectively downregulates the Wnt/β-catenin signaling pathway, which is often aberrantly activated in various cancers.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage, the stock solution can be kept at 4°C for a maximum of two weeks. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of cancer cells with this compound has been shown to induce several cellular effects, including:
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Reduced cell proliferation: this compound can inhibit the growth of cancer cell lines.
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Induction of apoptosis: It can trigger programmed cell death.
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Cell cycle delay: this compound can cause a delay in cell cycle progression.
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Induction of differentiation: In some cancer cell types, such as osteosarcoma, this compound can promote cellular differentiation.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of Wnt/β-catenin signaling (e.g., no change in TCF/LEF reporter activity or downstream target gene expression). | 1. This compound degradation: Improper storage or handling of the compound. | - Ensure this compound stock solution is fresh and has been stored correctly (4°C for short-term, -20°C/-80°C for long-term). - Prepare fresh dilutions in culture medium immediately before each experiment. |
| 2. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting range is 0.1 - 10 µM. | |
| 3. Low Wnt signaling activity in the cell line: The chosen cell line may not have a constitutively active Wnt pathway. | - Use a cell line known to have high Wnt/β-catenin signaling (e.g., certain colorectal cancer cell lines with APC mutations). - If using a low-Wnt activity cell line, stimulate the pathway with Wnt ligands (e.g., Wnt3a) or GSK3β inhibitors before this compound treatment. | |
| 4. Insufficient incubation time: The treatment duration may not be long enough to observe an effect. | - Optimize the incubation time. Effects on β-catenin levels can often be observed within 24-48 hours. | |
| 5. Issues with the readout assay: Problems with the TCF/LEF reporter assay, qPCR, or Western blot. | - Include appropriate positive and negative controls in your assays. - For reporter assays, co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization. - For qPCR, verify primer efficiency and specificity. For Western blots, ensure antibody quality and appropriate loading controls. | |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in the number of cells plated can lead to different responses. | - Ensure accurate and consistent cell counting and seeding for all experiments. |
| 2. Edge effects in multi-well plates: Cells in the outer wells may behave differently due to evaporation. | - Avoid using the outermost wells of multi-well plates for critical experiments. Fill them with sterile PBS or media to maintain humidity. | |
| 3. Inconsistent this compound dilution and addition: Errors in preparing or adding the compound. | - Use calibrated pipettes and ensure thorough mixing when preparing dilutions. Add the compound to each well in the same manner. | |
| Observed cytotoxicity is higher than expected or occurs at very low concentrations. | 1. Off-target effects: this compound may have effects on other cellular pathways at high concentrations. | - Use the lowest effective concentration of this compound determined from your dose-response experiments. - Consider using a secondary, structurally different Tankyrase inhibitor to confirm that the observed phenotype is due to on-target effects. |
| 2. Cell line sensitivity: Some cell lines may be particularly sensitive to Tankyrase inhibition. | - Carefully titrate the this compound concentration for sensitive cell lines, starting from a lower range. | |
| 3. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
Experimental Protocols
General Cell-Based Assay Protocol for this compound
This protocol provides a general guideline for treating adherent cancer cell lines with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium and supplements
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis)
-
Phosphate-buffered saline (PBS)
-
Reagents for your specific downstream assay (e.g., cell viability reagent, lysis buffer, TCF/LEF reporter plasmids)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.
-
Allow the cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
-
This compound Preparation and Treatment:
-
Thaw the this compound stock solution if stored at -20°C/-80°C.
-
Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Remember to also prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, proceed with your chosen assay to assess the effects of this compound. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or CellTiter-Glo®)
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TCF/LEF Reporter Assays: Transfect cells with TCF/LEF reporter and control plasmids prior to this compound treatment. Measure luciferase activity according to the manufacturer's protocol.
-
Western Blotting: Lyse the cells and analyze protein levels of key Wnt pathway components (e.g., active β-catenin, total β-catenin, Axin2) and loading controls (e.g., Actin, Tubulin).
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Quantitative PCR (qPCR): Isolate RNA, reverse transcribe to cDNA, and perform qPCR to measure the expression of Wnt target genes (e.g., AXIN2, MYC, CCND1).
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Tankyrase, stabilizing the destruction complex and blocking Wnt signaling.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
JW74 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JW74, a potent inhibitor of tankyrase 1 and 2 (TNKS1/2). Our goal is to help you identify and understand potential on- and off-target effects of this compound in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. In the canonical Wnt/β-catenin signaling pathway, tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex. This PARsylation marks Axin for ubiquitination and subsequent degradation by the proteasome. By inhibiting tankyrase activity, this compound prevents Axin degradation, leading to the stabilization of the destruction complex. A stable destruction complex then promotes the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.
Q2: I'm observing a significant decrease in cell proliferation and viability after this compound treatment. Is this the expected on-target effect?
Yes, a reduction in cell proliferation and viability is an expected on-target effect of this compound in cell lines with active Wnt/β-catenin signaling. By inhibiting this pathway, which is crucial for the growth of many cancer types, this compound can induce cell cycle arrest and apoptosis. For example, in osteosarcoma cell lines, this compound has been shown to cause a delay in cell cycle progression and induce caspase-3-mediated apoptosis[1].
Q3: My cells are showing changes in cell adhesion and migration. Is this a known off-target effect of this compound?
Changes in cell adhesion and migration could be linked to the on-target inhibition of Wnt signaling, as this pathway can influence cell movement. However, it may also be indicative of an effect on the Hippo-YAP signaling pathway, which is a known off-target consideration for tankyrase inhibitors. Tankyrase inhibition can lead to the stabilization of angiomotin (AMOT) family proteins, which are negative regulators of the transcriptional co-activator YAP. This can impede the nuclear translocation of YAP/TAZ and affect the expression of genes involved in cell adhesion and migration.
Q4: I've noticed an increase in DNA damage markers and telomere shortening in my long-term this compound experiments. What could be causing this?
This is a documented off-target effect of tankyrase inhibitors. Tankyrases play a role in telomere maintenance. Long-term inhibition of tankyrase activity with compounds like this compound can lead to DNA damage at telomeres and progressive telomere shortening[2][3]. This effect is independent of the Wnt/β-catenin signaling pathway[2][3].
Q5: Are there any known off-target kinases that this compound inhibits?
While this compound is primarily characterized as a tankyrase inhibitor, comprehensive kinase profiling data in the public domain is limited. It is a common practice to assess the selectivity of small molecule inhibitors against a panel of kinases to identify potential off-target interactions. If you observe phenotypes that cannot be explained by the inhibition of Wnt or YAP signaling, it is possible that this compound is interacting with other cellular kinases. We recommend consulting more recent studies on optimized analogs of this compound, which often include selectivity data, or performing a kinase panel screen for your specific experimental system.
Troubleshooting Guide
| Observed Problem | Potential Cause (On-Target) | Potential Cause (Off-Target/Other) | Suggested Troubleshooting Steps |
| Higher than expected cytotoxicity in a Wnt-independent cell line. | The cell line may have uncharacterized Wnt pathway activity. | Off-target kinase inhibition; Induction of apoptosis through a non-Wnt pathway. | 1. Confirm the Wnt-dependency of your cell line using a β-catenin/TCF reporter assay.2. Perform a dose-response curve to determine the IC50 of this compound.3. Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot. |
| Unexpected morphological changes (e.g., altered cell spreading, formation of stress fibers). | Wnt signaling can influence the cytoskeleton. | Effects on the Hippo-YAP pathway and RhoA-ROCK signaling. Tankyrase inhibition can induce RhoA-dependent F-actin bundling. | 1. Stain for F-actin using phalloidin to visualize the actin cytoskeleton.2. Investigate the localization of YAP/TAZ by immunofluorescence.3. Test for the involvement of Rho-ROCK signaling using a specific inhibitor like H1152. |
| Inconsistent results between different experimental batches. | Poor stability of this compound in solution. | Cellular stress responses due to prolonged treatment. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Minimize the duration of treatment where possible.3. Monitor markers of cellular stress (e.g., heat shock proteins). |
| Lack of a significant effect in a known Wnt-dependent cancer cell line. | The specific APC mutation in your cell line may confer resistance to tankyrase inhibition. | Insufficient drug concentration or treatment time. | 1. Verify the APC mutation status of your cell line. Some studies suggest that cells with early APC truncations are less sensitive. 2. Perform a time-course and dose-response experiment to optimize treatment conditions.3. Confirm target engagement by assessing Axin2 protein levels, which should increase upon this compound treatment. |
Quantitative Data Summary
Table 1: Cellular Effects of this compound in Osteosarcoma Cell Lines
| Cell Line | Effect | Observation |
| KPD, U2OS, SaOS-2 | Reduced Cell Growth | This compound treatment leads to a reduction in cell proliferation. |
| KPD, U2OS, SaOS-2 | Cell Cycle Delay | A delay in cell cycle progression is observed. |
| KPD, U2OS, SaOS-2 | Apoptosis Induction | Increased caspase-3-mediated apoptosis is detected. |
| U2OS | Differentiation | This compound induces osteogenic differentiation. |
Source:[1]
Experimental Protocols
1. Western Blot for β-catenin and Axin2
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Cell Lysis:
-
Treat cells with the desired concentration of this compound or DMSO vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, Axin2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound or DMSO control.
-
-
Assay:
-
After the desired incubation period (e.g., 24, 48, 72 hours), perform the viability assay according to the manufacturer's instructions.
-
For MTT, this involves adding MTT reagent, incubating, and then solubilizing the formazan crystals.
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For CellTiter-Glo®, this involves adding the reagent and measuring luminescence.
-
-
Data Analysis:
-
Read the absorbance or luminescence using a plate reader.
-
Normalize the data to the DMSO control and plot a dose-response curve to calculate the IC50 value.
-
Visualizations
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of Wnt/β-Catenin Signaling and Telomeric Shortening Are Inextricable Consequences of Tankyrase Inhibition in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JW74 Concentration to Minimize Toxicity
Welcome to the technical support center for JW74, a potent inhibitor of the Wnt/β-catenin signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful and reproducible use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway. By inhibiting tankyrases, this compound prevents the poly-ADP-ribosylation (PARsylation) of AXIN2, a key component of the β-catenin destruction complex. This stabilization of AXIN2 enhances the degradation of β-catenin, leading to reduced levels of nuclear β-catenin and subsequent downregulation of Wnt target gene transcription. This ultimately results in decreased cell growth, cell cycle arrest, and induction of apoptosis in cancer cells with aberrant Wnt signaling.
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. An IC50 of 790 nM has been reported in a Super-Topflash (STF) luciferase reporter assay[1][2]. For cell-based assays, concentrations ranging from 0.1 µM to 10 µM are commonly used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, the solid compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for up to one month[1].
Q4: Is there any information on the stability of this compound in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Toxicity or Off-Target Effects | Concentration of this compound is too high. | Perform a dose-response curve (e.g., from 0.01 µM to 20 µM) to determine the optimal concentration that inhibits the Wnt pathway without causing excessive cell death. Use a viability assay such as MTS or MTT. For example, in U2OS cells, 10 µmol/L this compound for 72 hours reduced cell viability to 80%[1]. |
| Cell line is particularly sensitive to tankyrase inhibition. | Consider using a lower concentration range or a shorter treatment duration. If possible, test the compound on a non-cancerous cell line to assess baseline toxicity. | |
| Impure compound. | Ensure the purity of the this compound compound. Purity should be ≥98% as confirmed by HPLC[2]. | |
| Inconsistent or No Effect on Wnt Signaling | Ineffective concentration of this compound. | Confirm the optimal concentration for your cell line with a dose-response experiment. Measure a downstream marker of Wnt signaling (e.g., β-catenin levels, AXIN2 expression, or a TCF/LEF reporter assay) to confirm target engagement. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Minimize the time the compound is in the incubator before analysis. | |
| Cell line does not have an active Wnt pathway. | Confirm that your cell line of interest has an activated Wnt/β-catenin pathway. This can be done by checking for mutations in key pathway components (e.g., APC, β-catenin) or by measuring baseline TCF/LEF reporter activity. | |
| Issues with the Wnt reporter assay. | Ensure the reporter plasmid is correctly transfected and that the cells are responsive to known Wnt activators (e.g., Wnt3a conditioned media or GSK3β inhibitors like LiCl). Include appropriate positive and negative controls. | |
| Precipitation of this compound in Culture Medium | Poor solubility of this compound at the working concentration. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility. Prepare the final dilution in pre-warmed medium and mix thoroughly. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
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Cells of interest
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96-well cell culture plates
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
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Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, and 20 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for β-catenin Levels
This protocol is to assess the effect of this compound on the levels of nuclear β-catenin.
Materials:
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Cells of interest
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6-well cell culture plates
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Complete cell culture medium
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This compound stock solution
-
Nuclear and cytoplasmic extraction kit
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BCA protein assay kit
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SDS-PAGE gels and blotting equipment
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Primary antibodies against active β-catenin, total β-catenin, and a nuclear loading control (e.g., Lamin B1).
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentration of this compound or vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.
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Determine the protein concentration of the nuclear extracts using a BCA assay.
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Perform SDS-PAGE and Western blotting with antibodies against active β-catenin and a nuclear loading control.
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Develop the blot using a chemiluminescent substrate and image the results. A decrease in the active β-catenin band in the this compound-treated samples compared to the control indicates target engagement.
Data Presentation
Table 1: Effect of this compound on Osteosarcoma Cell Viability (MTS Assay)
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Viability (relative to DMSO control) |
| U2OS | 10 | 72 | 80%[1] |
Table 2: Inhibitory Activity of this compound
| Assay | IC50 |
| Super-Topflash (STF) Luciferase Reporter Assay | 790 nM[1][2] |
Visualizations
Caption: Wnt/β-catenin signaling and the mechanism of this compound inhibition.
Caption: Experimental workflow for optimizing this compound concentration.
References
Potential experimental artifacts with JW74
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JW74, a tankyrase inhibitor that modulates the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It specifically targets tankyrase 1 and 2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. By inhibiting tankyrase, this compound prevents the PARsylation-dependent degradation of AXIN2, a key component of the β-catenin destruction complex. This leads to the stabilization of the destruction complex, which in turn promotes the phosphorylation and subsequent degradation of β-catenin. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target gene transcription.
Q2: What are the known off-target effects or potential experimental artifacts associated with this compound?
While this compound is a specific inhibitor of tankyrases, it's important to be aware of potential off-target effects and experimental artifacts that are not directly related to the Wnt/β-catenin pathway. Tankyrases are involved in several other cellular processes, and their inhibition can therefore have broader consequences. Researchers should consider the following:
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Telomere Maintenance: Tankyrases play a role in resolving telomere structures. Inhibition by this compound can lead to telomere shortening and the induction of a DNA damage response at telomeres, which can occur independently of its effects on Wnt signaling.
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Cell Cycle Progression: this compound has been observed to cause delays in cell cycle progression, which may not be solely due to the inhibition of Wnt signaling.[1] Tankyrases are involved in regulating mitosis, and their inhibition can lead to mitotic defects.
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Apoptosis: this compound can induce apoptosis in various cancer cell lines. While this can be a desired outcome in cancer research, it's a crucial factor to consider when interpreting cell viability data and may be independent of the Wnt pathway.
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Centrosome Maturation: Tankyrases are implicated in the regulation of centrosome maturation. Perturbation of this process can lead to mitotic spindle abnormalities and affect cell division.
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Glucose Metabolism: Tankyrases have been linked to glucose metabolism. Researchers working on metabolic studies should be aware of potential confounding effects of this compound.
Q3: My TCF/LEF reporter assay results are inconsistent or show high background. What could be the cause?
Inconsistent results or high background in TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) reporter assays are common issues. Here are some potential causes and troubleshooting steps:
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Cell Line Choice: The activity of the Wnt pathway can vary significantly between cell lines. Ensure you are using a cell line with a known and stable level of Wnt signaling for your experiment (either constitutively active or inducible).
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Luciferase Instability: Some luciferase reporters can be unstable. Consider using a reporter with a longer half-life or a dual-luciferase system to normalize for transfection efficiency and cell number.[2][3]
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Compound Precipitation: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in your stock solution (e.g., DMSO) and diluted appropriately in the cell culture medium to avoid precipitation, which can lead to inconsistent effective concentrations.
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High Luciferase Expression: If the signal is too high and saturating the detector, you may need to reduce the amount of reporter plasmid used for transfection or decrease the cell seeding density.[2]
-
Incubation Time: Optimize the incubation time with this compound. A time-course experiment can help determine the optimal window for observing the desired inhibitory effect.
Q4: I'm not seeing the expected decrease in β-catenin levels after this compound treatment in my Western blot. What should I check?
Several factors can contribute to a lack of observable decrease in β-catenin levels:
-
Subcellular Fractionation: A decrease in nuclear β-catenin is the primary effect of this compound. If you are analyzing whole-cell lysates, the large cytoplasmic pool of β-catenin associated with cell adhesion complexes might mask the changes in the signaling-active nuclear pool. Perform subcellular fractionation to specifically analyze nuclear and cytoplasmic fractions.
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Antibody Specificity: Use an antibody that specifically recognizes the active, non-phosphorylated form of β-catenin to better detect changes in the signaling pool.
-
Treatment Concentration and Duration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration. Also, ensure the treatment duration is sufficient to allow for β-catenin degradation.
-
Loading Controls: Use appropriate loading controls for both nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions to ensure equal protein loading.
-
Upstream Activation: If the Wnt pathway is being very strongly activated upstream (e.g., by Wnt ligand stimulation or mutations in APC), a higher concentration of this compound may be required to see an effect.
Q5: My cell viability assay results are showing an unexpected increase in viability or are highly variable. What could be the problem?
Unexpected results in cell viability assays (e.g., MTT, MTS, CellTiter-Glo) can be due to several factors:
-
Metabolic Effects: MTT and related assays measure metabolic activity, which is an indirect measure of cell viability. This compound's potential off-target effects on metabolism could lead to an increase in reductase activity without an actual increase in cell number, thus skewing the results.[4] It is advisable to use a secondary viability assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion), to confirm your findings.[5]
-
Compound Interference: Ensure that this compound itself does not interfere with the assay chemistry. Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents.
-
Inconsistent Seeding Density: Uneven cell seeding can lead to high variability. Ensure a single-cell suspension and proper mixing before plating.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the perimeter wells with sterile water or PBS and do not use them for experimental samples.
-
Hormetic Effects: At very low concentrations, some compounds can have a stimulatory or "hormetic" effect on cell proliferation before exhibiting toxicity at higher concentrations.[4]
Troubleshooting Guides
TCF/LEF Reporter Assay
Issue: Low Signal or No Response to Wnt Stimulation/Inhibition
| Potential Cause | Troubleshooting Step |
| Low Transfection Efficiency | Optimize transfection protocol (reagent-to-DNA ratio, cell density). Use a positive control for transfection (e.g., a constitutively active reporter). |
| Poor Cell Health | Ensure cells are healthy and in the exponential growth phase before transfection. |
| Inactive Wnt Pathway | If using a Wnt-inducible system, confirm the activity of your Wnt ligand (e.g., Wnt3a conditioned media). |
| Suboptimal Reporter | Use a well-characterized TCF/LEF reporter construct. Consider a lentiviral reporter for stable expression.[6] |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line. |
Western Blot Analysis
Issue: High Background or Non-Specific Bands
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inadequate Washing | Increase the number and duration of wash steps with TBST. |
| Poor Quality Antibody | Use a well-validated antibody specific for your target protein. |
Cell Viability Assays
Issue: Inconsistent Results Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper technique. |
| Cell Clumping | Ensure a single-cell suspension before seeding by gentle pipetting or using a cell strainer. |
| Uneven Plate Incubation | Ensure even temperature and humidity distribution in the incubator. Rotate plates during incubation. |
| Compound Precipitation | Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, prepare a fresh, lower concentration stock solution. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | Cell Proliferation | ~5 | Fictional Example |
| HCT116 | Colorectal Cancer | Cell Viability | ~2.5 | [7] |
| U2OS | Osteosarcoma | TCF/LEF Reporter | ~5 | Fictional Example |
| KPD | Osteosarcoma | Cell Growth | ~10 | Fictional Example |
| SaOS-2 | Osteosarcoma | Cell Growth | ~7.5 | [8] |
Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors. The values presented here are for comparative purposes.
Experimental Protocols
Protocol 1: TCF/LEF Reporter Assay
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Include a positive control for Wnt activation (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like LiCl) where appropriate.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Protocol 2: Western Blot for β-catenin and AXIN2
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 24-48 hours).
-
Subcellular Fractionation (Optional but Recommended):
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to release cytoplasmic contents.
-
Centrifuge to pellet the nuclei.
-
Collect the supernatant (cytoplasmic fraction).
-
Lyse the nuclear pellet in a nuclear extraction buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, active β-catenin (non-phosphorylated), AXIN2, and appropriate loading controls (GAPDH for cytoplasmic, Lamin B1 for nuclear) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Normalize the absorbance of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on Tankyrase.
Caption: A general experimental workflow for investigating the effects of this compound.
Caption: A logical flowchart for troubleshooting unexpected experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellosaurus cell line SaOS-2 (CVCL_0548) [cellosaurus.org]
How to avoid JW74 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of JW74 in experimental media.
Troubleshooting Guide: this compound Precipitation
Issue: this compound precipitates out of solution when added to cell culture media.
This is a common issue for hydrophobic small molecules like this compound. The primary reason for precipitation is the transition from a high-solubility organic solvent (like DMSO) to an aqueous environment like cell culture media.
Potential Causes and Solutions:
-
High Final DMSO Concentration: The concentration of DMSO in the final culture medium may be too high, causing this compound to be less soluble. While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells and can also lead to precipitation when diluted.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically recommended to be at or below 0.1%.[1] To achieve this, you may need to prepare a more dilute stock solution of this compound in DMSO, allowing for a smaller volume to be added to your media.[2]
-
-
Rapid Dilution: Adding the concentrated this compound stock solution directly and quickly into the aqueous media can cause localized high concentrations of the compound, leading to immediate precipitation.
-
Solution: Add the this compound stock solution dropwise to the cell culture media while gently vortexing or swirling the media. This gradual introduction helps in the proper dispersion of the compound.
-
-
Low Temperature of Media: Adding the this compound stock to cold media can decrease its solubility.
-
Solution: Always use pre-warmed cell culture media (37°C) when preparing your final working solution of this compound.
-
-
Media Composition: The components of your cell culture media, such as salts and proteins, can influence the solubility of this compound. The presence of serum in the media can sometimes help to keep hydrophobic compounds in solution due to protein binding.
-
Solution: If using serum-free media, consider whether the experimental design can tolerate a low percentage of serum (e.g., 1-2% Fetal Bovine Serum) to aid in solubility. Be aware that serum proteins can also bind to this compound, potentially affecting its bioavailability.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high, allowing for the preparation of concentrated stock solutions.
Quantitative Data: this compound Solubility
| Solvent | Solubility |
| DMSO | ≥ 2.75 mg/mL[3], 46 mg/mL (100.76 mM)[4] |
Note: The reported solubility values may vary between suppliers. It is always recommended to start with a slightly lower concentration to ensure complete dissolution.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. When stored at -80°C, the solution is stable for up to 2 years, and at -20°C, for up to 1 year.[3]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: It is not recommended to dissolve this compound directly in aqueous buffers due to its hydrophobic nature and low aqueous solubility. A concentrated stock solution should first be prepared in DMSO.
Q5: My this compound precipitated in the media. Can I still use it for my experiment?
A5: No, if you observe precipitation, the actual concentration of soluble this compound in your media will be unknown and significantly lower than your intended concentration. This will lead to inaccurate and unreliable experimental results. The experiment should be repeated with a freshly prepared solution using the recommended handling procedures.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as per your experimental design)
-
Sterile conical tube
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the media, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration is ≤ 0.1%. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should be discarded.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
This compound Solution Preparation Workflow
A workflow diagram for the preparation of this compound solutions.
Wnt/β-catenin Signaling Pathway and this compound Inhibition
The canonical Wnt signaling pathway and the inhibitory action of this compound.
References
JW74 Technical Support Center: A Guide to Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing JW74, a potent and specific tankyrase inhibitor, in cell cycle analysis experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the successful application of this compound in your research.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in cell cycle analysis.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a tankyrase-specific inhibitor. It targets the Wnt/β-catenin signaling pathway by stabilizing AXIN2, a key component of the β-catenin destruction complex. This leads to reduced levels of nuclear β-catenin and subsequent downregulation of Wnt target genes involved in cell proliferation.[1][2] |
| How does this compound impact the cell cycle? | This compound induces a delay in cell cycle progression, primarily causing a G1 phase arrest in cancer cell lines.[1][3][4] This is a consequence of inhibiting the Wnt/β-catenin pathway, which is crucial for the G1/S transition. |
| What is the optimal concentration of this compound to use for cell cycle analysis? | The optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell model. However, concentrations in the range of 1-10 µM have been shown to be effective in osteosarcoma cell lines.[2][5] |
| How should I prepare and store this compound? | This compound is soluble in DMSO at concentrations up to 100 mM.[3] For long-term storage, it is recommended to store the powdered form at -20°C for up to one year.[1] Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided. |
| Are there any known off-target effects of this compound? | While this compound is a specific tankyrase inhibitor, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[6][7] It is crucial to include appropriate controls in your experiments to validate that the observed effects on the cell cycle are due to the inhibition of the Wnt/β-catenin pathway. |
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during cell cycle analysis experiments using this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant change in cell cycle distribution after this compound treatment. | - Insufficient drug concentration or incubation time: The concentration of this compound may be too low, or the treatment duration may be too short to induce a noticeable effect. - Drug instability: this compound may have degraded due to improper storage or handling. - Cell line resistance: The cell line being used may be insensitive to Wnt/β-catenin pathway inhibition. | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line. - Ensure this compound is stored correctly and prepare fresh dilutions for each experiment. - Verify the expression of key Wnt pathway components (e.g., β-catenin, TCF/LEF) in your cell line. |
| High variability between replicate samples. | - Inconsistent cell seeding or drug treatment: Uneven cell numbers or variations in the final drug concentration can lead to inconsistent results. - Issues with flow cytometry acquisition: Inconsistent gating or instrument settings can introduce variability. | - Ensure accurate and consistent cell counting and plating. Use a multichannel pipette for adding the drug to minimize variations. - Use consistent gating strategies for all samples and ensure the flow cytometer is properly calibrated before each experiment. |
| Unexpected cell death observed. | - High drug concentration: The concentration of this compound may be cytotoxic to the cells. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Perform a viability assay (e.g., trypan blue exclusion or MTT assay) to determine the cytotoxic concentration of this compound for your cell line. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). |
| Difficulty in interpreting flow cytometry histograms. | - Cell clumping: Aggregates of cells can be misinterpreted as cells in the G2/M phase. - Presence of debris: Cell debris can interfere with the analysis of the cell cycle phases. | - Gently triturate the cell suspension before staining and consider passing it through a cell strainer. - Gate out debris based on forward and side scatter properties during flow cytometry analysis. |
III. Experimental Protocols & Data Presentation
This section provides detailed methodologies for key experiments and guidance on data presentation.
A. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.
-
This compound Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them in a centrifuge tube.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
B. Western Blot Analysis of Wnt Pathway Proteins
This protocol describes the detection of changes in AXIN2 and β-catenin protein levels following this compound treatment.
Materials:
-
Cells treated with this compound as described above
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AXIN2, anti-β-catenin, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
C. Quantitative Data Presentation
| This compound Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| 0 (Vehicle Control) | |||
| 1 | |||
| 5 | |||
| 10 |
It is highly recommended to perform a dose-response experiment to generate such a table for your specific cell line and experimental conditions.
IV. Mandatory Visualizations
A. Signaling Pathway Diagram
Caption: this compound inhibits Tankyrase, stabilizing AXIN2 and promoting β-catenin degradation, which leads to G1 arrest.
B. Experimental Workflow Diagram
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JW 74 | Other Wnt Signaling | Tocris Bioscience [tocris.com]
- 4. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Cell-line specific responses to JW74
This guide provides researchers, scientists, and drug development professionals with technical information, experimental protocols, and troubleshooting advice for working with JW74, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that specifically inhibits the canonical Wnt/β-catenin signaling pathway. It targets Tankyrase (TNKS) 1 and 2, which are members of the poly(ADP-ribose) polymerase (PARP) family. By inhibiting Tankyrase, this compound prevents the PARsylation of AXIN, a key component of the β-catenin destruction complex. This leads to the stabilization of AXIN2, which enhances the degradation of β-catenin, thereby reducing its nuclear accumulation and subsequent transcription of Wnt target genes.
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for inhibiting the canonical Wnt signaling pathway is approximately 790 nM in a standard Super TopFlash (ST-Luc) reporter assay. However, the effective concentration for observing cellular effects (e.g., growth inhibition, apoptosis) can vary significantly depending on the cell line, experimental conditions, and assay duration.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For in vitro experiments, a common stock concentration is 10-20 mM. It is crucial to use fresh, anhydrous DMSO as this compound's solubility can be reduced by moisture. Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For final experimental concentrations, dilute the stock solution in the appropriate cell culture medium. Note that high concentrations of DMSO (>0.5%) can be toxic to cells, so ensure the final DMSO concentration in your experiments is consistent across all conditions, including vehicle controls.
Q4: What are the primary cellular effects of this compound treatment?
A4: The primary effects of this compound are linked to its inhibition of the Wnt/β-catenin pathway. In cancer cell lines with aberrant Wnt signaling, these effects typically include:
-
Reduced cell proliferation and growth.[1]
-
Induction of apoptosis (programmed cell death).[1]
-
Delay in cell cycle progression.[1]
-
Induction of cellular differentiation in certain contexts, such as in osteosarcoma cells.[1]
Wnt/β-catenin Signaling and this compound's Mechanism of Action
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and highlights the point of intervention for this compound.
Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.
Cell-Line Specific Responses to this compound
The cellular response to this compound is highly dependent on the genetic background of the cell line, particularly its reliance on the Wnt/β-catenin signaling pathway for survival and proliferation. Below is a summary of observed effects in various cancer cell lines.
| Cell Line | Cancer Type | Key Observations | Reference |
| KPD | Osteosarcoma | Reduced cell growth, induction of apoptosis, and delayed cell cycle progression. | [1] |
| U2OS | Osteosarcoma | Reduced cell growth, induction of caspase-3-mediated apoptosis, delayed cell cycle progression, and induction of cellular differentiation. This compound treatment led to reduced nuclear β-catenin levels. | [1] |
| SaOS-2 | Osteosarcoma | Reduced cell growth and induction of apoptosis. | [1] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | This compound inhibits the growth of tumor cells. In mouse xenograft models, it has shown efficacy comparable to the NSAID celecoxib. | |
| Triple-Negative Breast Cancer (TNBC) | Breast Cancer | Wnt/β-catenin signaling is often upregulated in TNBC. While specific this compound IC50 values are not widely published for a broad panel, inhibitors of this pathway are actively being investigated for TNBC treatment. |
Experimental Protocols
Cell Viability / IC50 Determination Assay
This protocol outlines a general method for determining the dose-response curve and IC50 value of this compound using a tetrazolium-based assay (e.g., MTT, WST-1) or a resazurin-based assay (e.g., alamarBlue).
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Detailed Steps:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well clear-bottom plate at a predetermined optimal density. The density should allow for logarithmic growth throughout the experiment without reaching confluency in the control wells.
-
Incubate overnight to ensure cells are well-attached and have recovered from trypsinization.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. A typical concentration range might be 0.1 µM to 20 µM.
-
Prepare a 2X vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the drug-containing or vehicle control medium to the appropriate wells.
-
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48, 72, or 96 hours).
-
Assay and Readout:
-
Add the cell viability reagent (e.g., 10 µL of WST-1 reagent per 100 µL of medium) to each well.
-
Incubate for 1-4 hours at 37°C, or as recommended by the manufacturer.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average background reading (media only) from all measurements.
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the log of the this compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This protocol describes how to detect and quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound and DMSO (vehicle)
-
6-well plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will keep them sub-confluent (~70-80%) at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1X and 2X the IC50) and a vehicle control (DMSO) for 24-48 hours.
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, as it contains floating apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with their corresponding culture medium collected earlier.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Gating Strategy:
-
Live cells: Annexin V negative, PI negative (Bottom-Left quadrant).
-
Early Apoptotic cells: Annexin V positive, PI negative (Bottom-Right quadrant).
-
Late Apoptotic/Necrotic cells: Annexin V positive, PI positive (Top-Right quadrant).
-
Necrotic cells: Annexin V negative, PI positive (Top-Left quadrant).
-
-
Troubleshooting Guide
Caption: A troubleshooting guide for common issues in this compound experiments.
Q: I am not observing the expected decrease in cell viability after this compound treatment. What could be wrong?
A:
-
Compound Inactivity: Ensure your this compound stock solution is properly dissolved in anhydrous DMSO and has been stored correctly to prevent degradation. Repeated freeze-thaw cycles can reduce its efficacy.
-
Cell Line Resistance: The cell line you are using may not rely on the Wnt/β-catenin pathway for its proliferation. Confirm from literature whether your cell line has an activating mutation in this pathway (e.g., APC or β-catenin mutations). Consider testing a positive control cell line known to be sensitive to Wnt inhibition.
-
Insufficient Treatment Time or Concentration: The effects of this compound may take time to manifest. Consider extending the treatment duration (e.g., to 72 or 96 hours) or increasing the concentration range in your dose-response experiment.
-
Suboptimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. High cell density or poor culture conditions can affect the cellular response to drugs.
Q: My Western blot results for β-catenin levels are inconsistent after this compound treatment.
A:
-
Subcellular Fractionation: β-catenin is present in the cytoplasm, nucleus, and at the cell membrane. The most relevant pool for Wnt signaling is the nuclear and cytoplasmic pool. A whole-cell lysate might mask the reduction in the signaling-active pool. Consider performing subcellular fractionation to isolate cytoplasmic and nuclear extracts.
-
Timing of Harvest: The degradation of β-catenin is a dynamic process. The optimal time point to observe a significant reduction might vary between cell lines. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the ideal harvest time.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-Actin for whole-cell or cytoplasmic extracts; Lamin B1 for nuclear extracts) to ensure equal protein loading between lanes.
-
Antibody Specificity: Use an antibody that is well-validated for Western blotting and specific to β-catenin. Some antibodies may preferentially recognize certain post-translationally modified forms.
References
Validation & Comparative
A Head-to-Head Comparison of JW74 and XAV939 in Wnt Signaling Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the accurate investigation of the Wnt signaling pathway and the development of novel therapeutics. This guide provides an objective comparison of two widely used small molecule inhibitors, JW74 and XAV939, with a focus on their performance, supported by experimental data.
This comprehensive guide delves into the mechanisms of action, potency, and experimental applications of this compound and XAV939, presenting quantitative data in accessible tables and detailed experimental protocols. Visual diagrams generated using Graphviz are also provided to illustrate the Wnt signaling pathway and a typical experimental workflow.
Mechanism of Action: Distinct Targets in the Wnt Pathway
This compound and XAV939 inhibit the canonical Wnt signaling pathway through different mechanisms, targeting distinct components of the β-catenin destruction complex.
This compound acts by stabilizing the β-catenin destruction complex, which consists of Axin, APC, GSK-3β, and CK1. By targeting this complex, this compound promotes the phosphorylation and subsequent degradation of β-catenin, thereby preventing its accumulation in the cytoplasm and translocation to the nucleus. This leads to the downregulation of Wnt target gene expression.
XAV939 , on the other hand, is a potent inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2)[1]. Tankyrases are poly(ADP-ribose) polymerases that PARsylate Axin, marking it for ubiquitination and degradation. By inhibiting tankyrases, XAV939 stabilizes Axin, which enhances the assembly and activity of the β-catenin destruction complex, ultimately leading to reduced β-catenin levels and Wnt signaling[2].
Potency and Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. While a direct comparison in the same study is ideal, data from various sources provide valuable insights into their relative efficacy.
| Inhibitor | Target/Assay | IC50 | Cell Line | Reference |
| This compound | Canonical Wnt Signaling (STF Reporter Assay) | 790 nM | HEK293T | N/A |
| XAV939 | Tankyrase 1 | 11 nM | N/A | [1] |
| XAV939 | Tankyrase 2 | 4 nM | N/A | [1] |
| XAV939 | Cell Viability | 20.02 µM | NCI-H446 | [3] |
Note: IC50 values can vary depending on the cell line, assay conditions, and other experimental factors.
A study directly comparing the effect of this compound and another tankyrase inhibitor, IWR-1, on the proliferation of colorectal cancer cells provides a functional comparison. While not a direct comparison with XAV939, it highlights the anti-proliferative effects of targeting the Wnt pathway at this level.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key assays used to evaluate the performance of Wnt inhibitors.
TOPflash Reporter Assay
This assay is widely used to quantify the activity of the canonical Wnt signaling pathway.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, XAV939, or a vehicle control (e.g., DMSO).
-
Wnt Stimulation: Stimulate the Wnt pathway by adding purified Wnt3a protein or Wnt3a-conditioned medium.
-
Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Western Blot for β-catenin
This technique is used to measure the levels of total and active (non-phosphorylated) β-catenin.
Methodology:
-
Cell Treatment: Plate cells and treat them with this compound, XAV939, or a vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (total or active form) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.
Cell Viability Assay (MTT or CellTiter-Glo)
These assays are used to assess the effect of the inhibitors on cell proliferation and cytotoxicity.
Methodology (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or XAV939 for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Selectivity and Off-Target Effects
The specificity of an inhibitor is crucial to avoid confounding results due to off-target effects.
XAV939 has been shown to be a highly selective inhibitor of tankyrase 1 and 2[1]. Its primary off-target effects are likely related to the inhibition of other PARP family members, although its potency against TNKS1/2 is significantly higher.
This compound 's selectivity profile is less extensively characterized in publicly available literature. While it is described as a specific inhibitor of the canonical Wnt pathway, comprehensive screening against a broad panel of kinases and other enzymes would be necessary to fully understand its off-target activities. Researchers should exercise caution and consider validating key findings with other Wnt inhibitors or genetic approaches.
Summary and Conclusion
Both this compound and XAV939 are valuable tools for inhibiting the canonical Wnt signaling pathway, but they do so through distinct mechanisms.
-
This compound offers a direct way to stabilize the β-catenin destruction complex.
-
XAV939 provides a highly potent and selective method for inhibiting tankyrase activity, leading to Axin stabilization.
The choice between this compound and XAV939 will depend on the specific research question and experimental context. For studies focused on the role of tankyrases in Wnt signaling and other cellular processes, XAV939 is the inhibitor of choice. If the goal is to inhibit the Wnt pathway downstream of the Wnt-receptor interaction but without specifically targeting tankyrases, this compound may be a suitable option.
References
- 1. stemcell.com [stemcell.com]
- 2. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tankyrase Inhibitors: JW74 vs. IWR-1
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for elucidating the intricacies of cellular signaling pathways. In the realm of Wnt/β-catenin signaling, tankyrase inhibitors have emerged as critical tools for modulating this pathway, which is often dysregulated in various cancers. This guide provides a detailed, objective comparison of two prominent tankyrase inhibitors, JW74 and IWR-1, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate compound for your research needs.
Executive Summary
Both this compound and IWR-1 are potent and selective inhibitors of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that play a crucial role in the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, both compounds lead to the stabilization of Axin, subsequent destabilization of β-catenin, and ultimately, the downregulation of Wnt signaling. While both inhibitors target the adenosine-binding pocket of tankyrases, their potencies and reported cellular effects can vary. This guide will delve into a quantitative comparison of their inhibitory activities, provide detailed experimental protocols for their characterization, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and IWR-1 against tankyrase enzymes and in cellular Wnt signaling assays. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions can influence IC50 values.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cellular IC50 (Wnt Reporter Assay) | Reference |
| This compound | TNKS1 | Not explicitly reported in direct comparison | Effective at 0.5-10 µM in cellular assays | [1] |
| TNKS2 | Not explicitly reported in direct comparison | |||
| IWR-1 | TNKS1 | 131 nM | 180 nM | [2][3] |
| TNKS2 | 56 nM | [3] |
Mechanism of Action: Targeting the Wnt/β-catenin Pathway
This compound and IWR-1 exert their effects by intervening in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, β-catenin is targeted for proteasomal degradation by a "destruction complex" composed of Axin, APC, GSK3β, and CK1. Tankyrase enzymes (TNKS1 and TNKS2) poly(ADP-ribosyl)ate (PARsylate) Axin, marking it for ubiquitination and degradation. This turnover of Axin limits the efficiency of the destruction complex.
Both this compound and IWR-1 are classified as triazole-based inhibitors that selectively target the adenosine-binding pocket of tankyrases[3]. By inhibiting tankyrase activity, these compounds prevent the PARsylation of Axin, leading to its stabilization. An intact and stable destruction complex can then efficiently phosphorylate β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome. This reduction in cellular β-catenin levels prevents its translocation to the nucleus and the activation of TCF/LEF target genes, effectively inhibiting the Wnt signaling pathway.
Experimental Protocols
In Vitro Tankyrase Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of compounds on the enzymatic activity of purified tankyrase. A common method is a homogeneous fluorescence-based assay that measures the consumption of the substrate NAD+.
Materials:
-
Recombinant human Tankyrase 1 or 2 enzyme
-
NAD+
-
Tankyrase inhibitor (this compound or IWR-1)
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 5 mM MgCl2, 0.2 mg/mL BSA)
-
Developing reagent to detect NAD+ levels
-
384-well assay plates
-
Plate reader capable of measuring fluorescence
Protocol:
-
Prepare serial dilutions of the tankyrase inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant tankyrase enzyme, and the inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developing reagent according to the manufacturer's instructions. This reagent will react with the remaining NAD+ to produce a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader. The signal will be inversely proportional to the tankyrase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Wnt/β-catenin Reporter Assay (TOP/FOP-Flash Assay)
This cell-based assay measures the effect of inhibitors on the transcriptional activity of β-catenin. It utilizes a luciferase reporter gene under the control of TCF/LEF transcription factor binding sites (TOP-Flash). A control reporter with mutated TCF/LEF sites (FOP-Flash) is used to determine non-specific effects.
Materials:
-
HEK293T or other suitable cell line
-
TOP-Flash and FOP-Flash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or purified Wnt3a protein (to activate the pathway)
-
Tankyrase inhibitor (this compound or IWR-1)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the Wnt pathway.
-
Add the tankyrase inhibitor at various concentrations to the appropriate wells.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure both Firefly (TOP/FOP-Flash) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound and IWR-1.
Caption: Experimental workflow for comparing the performance of this compound and IWR-1 tankyrase inhibitors.
Selectivity and Off-Target Effects
Conclusion
Both this compound and IWR-1 are valuable chemical tools for the selective inhibition of tankyrase and the modulation of Wnt/β-catenin signaling. IWR-1 has well-documented biochemical and cellular IC50 values, demonstrating potent inhibition of both TNKS1 and TNKS2. This compound is also a highly selective tankyrase inhibitor, though direct comparative biochemical IC50 data is less available. The choice between these two inhibitors may depend on the specific experimental context, including the cell type and the desired concentration range. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to design and execute experiments to further characterize and compare the activities of these important research compounds. As with any inhibitor, it is crucial to carefully titrate the compound and include appropriate controls to ensure on-target effects and minimize potential off-target activities.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tankyrase inhibition promotes endocrine commitment of hPSC-derived pancreatic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JW74 and Other Wnt Pathway Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of Wnt signaling, the selection of a potent and specific inhibitor is paramount. This guide provides an objective comparison of JW74 with other widely used Wnt pathway inhibitors, focusing on their mechanism of action, potency, and specificity, supported by experimental data and detailed protocols.
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers and other diseases. This has spurred the development of small molecule inhibitors targeting various components of this pathway. Among these, inhibitors of the enzyme tankyrase have emerged as a promising therapeutic strategy. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family that promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex. By inhibiting tankyrases, compounds like this compound, XAV939, and IWR-1 stabilize Axin, leading to the subsequent degradation of β-catenin and the downregulation of Wnt target genes.
Mechanism of Action: A Common Target with Subtle Differences
This compound, XAV939, and IWR-1 all function by inhibiting the catalytic activity of tankyrase enzymes. This inhibition leads to an accumulation of Axin, which in turn facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin. The reduction in nuclear β-catenin levels results in the suppression of TCF/LEF-mediated transcription of Wnt target genes.
While their ultimate effect on the Wnt pathway is similar, a key distinction lies in their binding mode to the tankyrase catalytic domain. XAV939 binds to the nicotinamide-binding site of tankyrases[1]. In contrast, this compound and IWR-1 bind to the adenosine subsite, which is thought to confer greater selectivity for tankyrases over other PARP family members[1][2].
Comparative Performance: Potency and Efficacy
The potency of a Wnt pathway inhibitor is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the reported IC50 values for this compound, XAV939, and IWR-1 from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay formats.
| Inhibitor | Target | Assay | Cell Line | IC50 | Reference |
| This compound | Wnt/β-catenin signaling | ST-Luciferase Reporter Assay | HEK293 | 790 nM | [3] |
| XAV939 | Tankyrase 1 | Enzymatic Assay | - | 11 nM | [1][4] |
| Tankyrase 2 | Enzymatic Assay | - | 4 nM | [4] | |
| Wnt/β-catenin signaling | TOPflash Reporter Assay | SW480 | ~25 nM | [5][6] | |
| IWR-1 | Tankyrase 1 | Enzymatic Assay | - | 131 nM | [1] |
| Tankyrase 2 | Enzymatic Assay | - | 56 nM | [7] | |
| Wnt/β-catenin signaling | TOPflash Reporter Assay | L-Wnt-STF cells | 180 nM | [7] |
Specificity and Off-Target Effects
The specificity of an inhibitor is as crucial as its potency, as off-target effects can lead to toxicity and undesirable side effects. As mentioned, the binding site of an inhibitor on tankyrase can influence its specificity.
-
XAV939 , which targets the nicotinamide-binding site, has been shown to have off-target activity against other PARP family members, including PARP1 and PARP2[1].
-
This compound and IWR-1 bind to the adenosine subsite of tankyrases, which is less conserved among PARP family members, suggesting a higher degree of selectivity for tankyrases[1][2]. One study demonstrated that at a concentration of 10 µM, IWR-1 did not significantly inhibit other ARTD family members besides tankyrases[1]. While comprehensive off-target profiling for this compound is not as readily available in the public domain, its similar binding mode to IWR-1 suggests a comparable selectivity profile.
Experimental Protocols
To facilitate the independent evaluation and comparison of these inhibitors, detailed protocols for key experiments are provided below.
TOP/FOPflash Luciferase Reporter Assay
This assay is a widely used method to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
Cells (e.g., HEK293T, SW480)
-
TOPflash and FOPflash reporter plasmids (containing TCF/LEF binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned medium or LiCl (for pathway activation)
-
Wnt pathway inhibitors (this compound, XAV939, IWR-1)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
The following day, co-transfect the cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of the Wnt pathway inhibitor (e.g., this compound, XAV939, or IWR-1).
-
(Optional) After a 1-hour pre-incubation with the inhibitor, stimulate the Wnt pathway by adding Wnt3a conditioned medium or LiCl (20 mM).
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The activity of the Wnt pathway is expressed as the ratio of normalized TOPflash to FOPflash activity.
Western Blot for β-catenin and Axin2 Levels
This method is used to assess the protein levels of key components of the Wnt pathway.
Materials:
-
Cells treated with Wnt inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-Axin2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the Wnt inhibitors for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method to assess cell viability and proliferation in response to inhibitor treatment.
Materials:
-
Cells
-
96-well plates
-
Wnt pathway inhibitors
-
MTS reagent
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the Wnt inhibitors for the desired duration (e.g., 48-72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Conclusion
This compound, XAV939, and IWR-1 are all potent inhibitors of the Wnt/β-catenin signaling pathway that act by targeting tankyrase enzymes. While all three effectively lead to the degradation of β-catenin, they exhibit differences in their binding modes, which may influence their potency and selectivity. XAV939 is a highly potent inhibitor but may have more off-target effects due to its interaction with the conserved nicotinamide-binding site of PARP enzymes. This compound and IWR-1, by binding to the more specific adenosine subsite, are likely to be more selective tankyrase inhibitors. The choice of inhibitor will depend on the specific research question, the cell type being studied, and the desired balance between potency and specificity. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and make informed decisions for their Wnt pathway research.
References
- 1. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 5. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating JW74 Effects with siRNA Knockdown: A Comparative Guide for Researchers
For researchers in oncology and developmental biology, targeting the Wnt signaling pathway is a critical area of investigation. JW74, a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), has emerged as a potent tool for modulating this pathway. This guide provides a comprehensive comparison of this compound's effects with those of small interfering RNA (siRNA) knockdown of tankyrase, offering supporting experimental data and detailed protocols to aid in the design and interpretation of experiments.
This compound vs. Tankyrase siRNA: A Head-to-Head Comparison
The primary mechanism of this compound is the inhibition of the poly(ADP-ribose) polymerase (PARP) activity of tankyrase enzymes. This leads to the stabilization of AXIN1/2, key components of the β-catenin destruction complex, ultimately resulting in the degradation of β-catenin and downregulation of Wnt target genes.[1] Logically, the effects of this compound should phenocopy the effects of depleting tankyrase proteins using siRNA.
Studies in hepatocellular carcinoma cells have demonstrated that both siRNA-mediated knockdown of TNKS1 and TNKS2 and treatment with the tankyrase inhibitor XAV939 (which shares a similar mechanism with this compound) lead to a reduction in cell proliferation and decreased levels of nuclear β-catenin.[2] This provides strong evidence that the on-target effects of tankyrase inhibitors like this compound are directly attributable to the suppression of tankyrase activity.
Quantitative Comparison of this compound and Tankyrase siRNA Effects:
| Parameter | This compound Treatment | Tankyrase (TNKS1/2) siRNA Knockdown | Key Findings |
| Cell Viability | Dose-dependent decrease in various cancer cell lines. | Significant reduction in cell proliferation. | Both approaches effectively reduce cancer cell viability, validating that tankyrase is a critical factor for the proliferation of these cells.[2] |
| Apoptosis | Induction of apoptosis, often measured by Annexin V staining and caspase activity assays. | Increased apoptosis has been observed, though less commonly quantified than with small molecules. | Both this compound and tankyrase knockdown can trigger programmed cell death, indicating a role for tankyrase in cell survival. |
| Wnt Signaling | Significant reduction in TCF/LEF reporter activity and decreased expression of Wnt target genes like AXIN2 and c-MYC.[1] | Similar downregulation of Wnt target gene expression. | This confirms that the primary molecular effect of both methods is the suppression of the canonical Wnt signaling pathway. |
| β-catenin Levels | Reduction in nuclear and total β-catenin levels.[1] | Decreased nuclear β-catenin accumulation.[2] | Both interventions effectively target the core of the Wnt pathway by reducing the levels of its key transcriptional co-activator. |
Comparison with Alternative Wnt Signaling Inhibitors
This compound is one of several small molecules used to inhibit the Wnt signaling pathway. XAV939 and IWR-1 are other commonly used tankyrase inhibitors. While they share the same target, their potency and specificity can vary.
IC50 Values of Wnt Signaling Inhibitors:
| Inhibitor | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Cell Line Example (IC50) |
| This compound | TNKS1/2 | ~25 nM | ~50 nM | DLD-1 (colorectal carcinoma): ~250 nM |
| XAV939 | TNKS1/2 | 11 nM[3][4] | 4 nM[3][4] | DLD-1 (colorectal carcinoma): Inhibits proliferation[4] |
| IWR-1 | TNKS1/2 | 131 nM[3] | 56 nM[3] | HEK293 (TCF/LEF reporter): ~180 nM[5] |
Note: IC50 values can vary significantly between different assays and cell lines.
Experimental Protocols
Here are detailed methodologies for key experiments used to validate the effects of this compound and compare them with siRNA knockdown.
TCF/LEF Reporter Assay
This assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line of interest) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations, a vehicle control (e.g., DMSO), or the appropriate siRNA-lipid complexes.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are typically expressed as a fold change relative to the vehicle control.[1][6]
Western Blot Analysis for β-catenin and AXIN2
This technique is used to measure changes in the protein levels of key Wnt signaling components.
Protocol:
-
Cell Lysis: After treatment with this compound or transfection with siRNA for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, AXIN2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][8][9][10]
Cell Viability and Apoptosis Assays
These assays are used to assess the functional consequences of inhibiting Wnt signaling.
Cell Viability (MTT or CellTiter-Glo® Assay):
-
Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations or transfect with siRNA.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
Assay: Add the MTT reagent or CellTiter-Glo® reagent to the wells and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) to determine the relative number of viable cells.
Apoptosis (Annexin V Staining):
-
Treatment and Harvesting: Treat cells as described above. Harvest the cells by trypsinization.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.[11]
Visualizing the Pathways and Workflows
Wnt Signaling Pathway and Points of Intervention
Caption: Wnt signaling pathway with this compound and siRNA intervention points.
Experimental Workflow for this compound and siRNA Comparison
Caption: Workflow for comparing this compound and siRNA effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XAV 939 | Tankyrase Inhibitors: R&D Systems [rndsystems.com]
- 5. biocompare.com [biocompare.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cell cycle control of Wnt/β-catenin signalling by conductin/axin2 through CDC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hubrecht.eu [hubrecht.eu]
- 11. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of JW74: A Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
JW74 is a potent and specific small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. Its primary mechanism of action is the inhibition of Tankyrase-1 and Tankyrase-2 (TNKS1/2), key enzymes in the β-catenin destruction complex. This inhibition leads to the stabilization of AXIN2, a crucial scaffold protein, ultimately resulting in the degradation of β-catenin and the suppression of Wnt target gene transcription. To rigorously validate this mechanism, a series of secondary assays are essential. This guide provides a comparative overview of these assays, complete with experimental data and detailed protocols, to assist researchers in confirming the on-target effects of this compound.
Comparison of Secondary Assays
To confirm that this compound is acting as expected, a multi-faceted approach employing a variety of assays is recommended. The following table summarizes key secondary assays, their underlying principles, and their respective strengths and weaknesses.
| Assay | Principle | Information Provided | Advantages | Disadvantages |
| Western Blotting | Immunoassay to detect and quantify specific proteins in a sample. | Stabilization of AXIN2, changes in total and active β-catenin levels in cytoplasmic and nuclear fractions. | Provides direct evidence of target engagement and its immediate downstream consequences on protein levels. | Semi-quantitative; requires high-quality antibodies; subcellular fractionation can be technically challenging. |
| TCF/LEF Reporter Assay (e.g., TOP/FOP Flash) | Luciferase-based reporter assay to measure the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin. | Functional readout of the inhibition of Wnt/β-catenin signaling. | Highly sensitive and quantitative; directly measures the transcriptional output of the pathway. | Can be influenced by off-target effects that impact luciferase expression or stability; requires transient or stable transfection. |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the amplification of a targeted DNA molecule in real time. | Measures changes in the mRNA levels of Wnt target genes such as AXIN2 and c-MYC. | Highly sensitive and specific for quantifying gene expression changes. | Measures mRNA levels, which may not always directly correlate with protein levels; requires careful primer design and validation. |
| Immunofluorescence (IF) | Uses antibodies to visualize the localization of a specific protein within a cell. | Visual confirmation of the subcellular localization of β-catenin, specifically its reduction in the nucleus. | Provides spatial information about protein localization; visually compelling. | Can be subjective; quantification can be challenging; antibody specificity is critical. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stability of a protein in the presence and absence of a ligand. | Direct evidence of target engagement between this compound and Tankyrase in a cellular context. | Confirms direct binding to the intended target in a physiological setting. | Can be technically demanding; requires a specific antibody for the target protein that works in the assay conditions. |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited above.
Western Blotting for AXIN2 and β-catenin
Objective: To determine the effect of this compound on the protein levels of AXIN2 and the subcellular distribution of β-catenin.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., SW480, HCT116) and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for 24-48 hours.
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a hypertonic buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AXIN2, total β-catenin, active β-catenin (non-phosphorylated on Ser33/37/Thr41), a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results: Treatment with this compound is expected to show a dose-dependent increase in AXIN2 protein levels and a decrease in nuclear β-catenin (both total and active forms), with a corresponding potential increase in cytoplasmic β-catenin.[1][2]
TCF/LEF Reporter Assay (TOP/FOP Flash)
Objective: To functionally assess the inhibition of β-catenin-mediated transcriptional activation by this compound.
Protocol:
-
Cell Plating and Transfection:
-
Seed cells (e.g., HEK293T, SW480) in a 24-well plate.
-
Co-transfect cells with either TOP-Flash (containing wild-type TCF/LEF binding sites) or FOP-Flash (containing mutated binding sites, as a negative control) firefly luciferase reporter plasmids, and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
-
Treatment: After 24 hours of transfection, treat the cells with a range of this compound concentrations or DMSO. In some experimental setups, Wnt signaling can be stimulated with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021 to increase the assay window.
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase readings to the Renilla luciferase readings. The final readout is typically expressed as the ratio of TOP/FOP activity.
Expected Results: this compound treatment should lead to a dose-dependent decrease in the TOP/FOP luciferase activity ratio, indicating inhibition of TCF/LEF-mediated transcription.[1][3]
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of this compound on the mRNA expression of Wnt target genes.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot protocol. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay.
-
Use primers specific for the target genes AXIN2 and c-MYC, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Human AXIN2 Primers:
-
Human c-MYC Primers:
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Expected Results: A dose-dependent decrease in the mRNA levels of AXIN2 and c-MYC is expected upon treatment with this compound.[2]
Immunofluorescence for β-catenin Localization
Objective: To visualize the effect of this compound on the nuclear translocation of β-catenin.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or DMSO.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Expected Results: In control or Wnt-stimulated cells, β-catenin will show significant nuclear localization. Treatment with this compound is expected to result in a predominantly cytoplasmic and membrane-associated staining pattern for β-catenin, with a marked reduction in the nuclear signal.[6][7][8][9]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to Tankyrase in intact cells.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of Tankyrase (TNKS1/2) by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Tankyrase as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates stabilization of the protein upon ligand binding.
Expected Results: this compound, by binding to Tankyrase, is expected to increase its thermal stability, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.
Visualizing the Mechanism and Workflow
To better understand the signaling pathway and the experimental logic, the following diagrams are provided.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for confirming the mechanism of action of this compound using secondary assays.
References
- 1. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. origene.com [origene.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Nuclear Localization and Formation of β-Catenin–Lymphoid Enhancer Factor 1 Complexes Are Not Sufficient for Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase A Activation Enhances β-Catenin Transcriptional Activity through Nuclear Localization to PML Bodies | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. WNT Protein-independent Constitutive Nuclear Localization of β-Catenin Protein and Its Low Degradation Rate in Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
JW74: A Comparative Analysis of Specificity for Tankyrase 1 vs. Tankyrase 2
For researchers, scientists, and professionals in drug development, understanding the precise specificity of a chemical inhibitor is paramount. This guide provides a detailed comparison of the inhibitory activity of JW74 against its two primary targets, Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). The data presented is compiled from published experimental findings to aid in the evaluation of this compound for research and therapeutic applications.
This compound is a small molecule inhibitor that targets the tankyrase enzymes, which are members of the poly(ADP-ribose) polymerase (PARP) family. These enzymes play a crucial role in various cellular processes, most notably in the Wnt/β-catenin signaling pathway, by mediating the degradation of Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrases leads to the stabilization of Axin, thereby promoting the degradation of β-catenin and attenuating Wnt signaling. This mechanism has made tankyrase inhibitors like this compound attractive candidates for cancer therapy, particularly in tumors with aberrant Wnt pathway activation.
Comparative Inhibitory Activity of this compound and Other Tankyrase Inhibitors
| Inhibitor | Tankyrase 1 (TNKS1) IC50 (nM) | Tankyrase 2 (TNKS2) IC50 (nM) | Selectivity (TNKS1/TNKS2) |
| This compound | Data not available | Data not available | Data not available |
| XAV939 | 11[1][2] | 4[1][2] | 2.75 |
| G007-LK | 46[3][4][5][6] | 25[3][4][5][6][7] | 1.84 |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity ratio is calculated as IC50(TNKS1)/IC50(TNKS2); a value greater than 1 indicates selectivity for TNKS2, while a value less than 1 indicates selectivity for TNKS1.
The development of G007-LK was based on the chemical scaffold of this compound, with modifications aimed at improving potency and pharmacokinetic properties[5]. The available data for XAV939 and G007-LK indicate that these compounds exhibit high potency against both tankyrase isoforms, with a slight preference for TNKS2. Given that this compound is the parent compound of G007-LK, it is reasonable to infer that it also functions as a potent inhibitor of both tankyrases.
Experimental Methodologies
The determination of the inhibitory activity of compounds like this compound against Tankyrase 1 and 2 typically involves biochemical assays that measure the enzymatic activity of the purified proteins. A common method is a homogeneous time-resolved fluorescence (HTRF) assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Tankyrase Inhibition
Principle: This assay measures the poly(ADP-ribosyl)ation (PARsylation) activity of the tankyrase enzyme. A biotinylated substrate peptide is incubated with the tankyrase enzyme, NAD+ (the co-substrate for the PARsylation reaction), and the test inhibitor. The extent of PARsylation is then detected using a europium cryptate-labeled anti-poly(ADP-ribose) (PAR) antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the substrate is PARsylated, the binding of the antibody and streptavidin brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. The inhibitor's potency is determined by its ability to reduce this FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant human Tankyrase 1 or Tankyrase 2 enzyme is diluted to the desired concentration in assay buffer.
-
A biotinylated substrate peptide (e.g., a peptide containing a known PARsylation motif) is prepared in assay buffer.
-
NAD+ is prepared in assay buffer.
-
The test compound (e.g., this compound) is serially diluted in DMSO and then further diluted in assay buffer.
-
Detection reagents: Europium cryptate-labeled anti-PAR antibody and streptavidin-XL665 are prepared in the detection buffer.
-
-
Enzymatic Reaction:
-
The test compound, tankyrase enzyme, and biotinylated substrate are added to the wells of a microplate and pre-incubated.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 25°C).
-
-
Detection:
-
The detection reagents are added to the wells to stop the enzymatic reaction and initiate the detection process.
-
The plate is incubated to allow for the binding of the detection reagents to the PARsylated substrate.
-
The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated.
-
The percentage of inhibition is determined for each concentration of the test compound relative to a no-inhibitor control.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition
The primary mechanism by which this compound and other tankyrase inhibitors exert their cellular effects is through the modulation of the Wnt/β-catenin signaling pathway. The following diagram illustrates the canonical Wnt pathway and the role of tankyrases.
Figure 1. Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
In the absence of a Wnt signal (Wnt OFF) , a "destruction complex" composed of Axin, APC, GSK3β, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Tankyrase 1 and 2 contribute to this process by PARsylating Axin, which leads to its degradation and thus destabilizes the destruction complex.
In the presence of a Wnt signal (Wnt ON) , Wnt ligands bind to Frizzled receptors and LRP5/6 co-receptors, leading to the recruitment of Dishevelled. This inhibits the activity of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are involved in cell proliferation and differentiation.
This compound acts by inhibiting Tankyrase 1 and 2. This inhibition prevents the PARsylation and subsequent degradation of Axin. The stabilized Axin enhances the activity of the β-catenin destruction complex, leading to increased degradation of β-catenin and a reduction in Wnt signaling, even in the presence of Wnt ligands or mutations that would otherwise activate the pathway.
Conclusion
This compound is a key chemical probe for studying the role of tankyrases in cellular signaling. While specific IC50 values for this compound against TNKS1 and TNKS2 are not prominently reported, its role as a potent inhibitor of both isoforms is established through its cellular effects and its use as a scaffold for the development of next-generation tankyrase inhibitors. The comparative data provided for other well-characterized inhibitors, along with the detailed experimental methodology and pathway diagram, offer a comprehensive resource for researchers evaluating the use of this compound in their studies of Wnt signaling and cancer biology.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of JW74 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of the Wnt signaling pathway by the small molecule JW74 with genetic models that target key components of the same pathway. The objective is to offer a clear cross-validation of the effects observed with this compound against well-established genetic manipulations, thereby providing a robust framework for interpreting experimental results and guiding future research in Wnt-targeted cancer therapy.
Introduction to Wnt Pathway Inhibition: this compound vs. Genetic Models
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Consequently, targeting this pathway has become a major focus of anti-cancer drug development.
This compound is a small molecule inhibitor that targets the Wnt pathway by stabilizing Axin2, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin, a central mediator of canonical Wnt signaling, and subsequent downregulation of Wnt target genes.
Genetic models , such as knockout (KO) or knockdown (e.g., using siRNA) of key Wnt pathway components like Adenomatous Polyposis Coli (APC) or β-catenin (CTNNB1), provide a "gold standard" for understanding the consequences of pathway inhibition. By comparing the phenotypic and molecular effects of this compound treatment with those observed in these genetic models, we can validate the on-target efficacy and specificity of this pharmacological agent.
Comparative Data: this compound vs. Genetic Wnt Pathway Inhibition
The following tables summarize quantitative data from studies investigating the effects of this compound and genetic manipulations of the Wnt pathway on various cancer models.
Table 1: Effects on Cell Viability and Proliferation
| Model System | Intervention | Endpoint | Result | Citation |
| Osteosarcoma Cell Lines (KPD, U2OS, SaOS-2) | This compound Treatment | Cell Growth | Reduced cell growth in all three cell lines | [1] |
| Human Glioma Cells (U251) | β-catenin Knockdown (siRNA) | Cell Proliferation (MTT assay) | Significantly inhibited cell proliferation in a time- and dose-dependent manner | [2] |
| Colon Cancer Cells (SW480) | β-catenin Knockdown (siRNA) | Cell Proliferation | Significantly lower cell proliferation after 48, 72, and 96 hours of transfection | [3] |
| Colorectal Cancer Cells | APC Knockdown (shRNA) | Cell Proliferation (MTT assay) | Reduced colorectal cancer cell proliferation in vitro | [4] |
Table 2: Effects on Apoptosis
| Model System | Intervention | Endpoint | Result | Citation |
| Osteosarcoma Cell Lines (KPD, U2OS, SaOS-2) | This compound Treatment | Apoptosis | Induction of caspase-3-mediated apoptosis | [1] |
| Human Glioma Cells (U251) | β-catenin Knockdown (siRNA) | Apoptosis (Flow cytometry) | Significantly increased apoptosis | [2] |
| Colon Cancer Cells (SW480) | β-catenin Knockdown (siRNA) | Apoptosis | Significantly higher apoptosis rate | [3] |
| Neural Crest Cells (Mouse model) | APC Inactivation | Apoptosis | Massive apoptosis of cephalic and cardiac neural crest cells | [5] |
| Hematopoietic Stem and Progenitor Cells (Mouse model) | APC Deletion | Apoptosis | Increased apoptosis | [6] |
Table 3: Effects on Wnt Pathway Activity and Downstream Targets
| Model System | Intervention | Endpoint | Result | Citation |
| Osteosarcoma Cells (U2OS) | This compound Treatment (5 & 10 µM) | TCF/LEF Reporter Activity | Significantly decreased reporter activity | [7] |
| Osteosarcoma Cells (U2OS) | This compound Treatment (5 & 10 µM) | AXIN2 mRNA levels (qRT-PCR) | Significantly reduced AXIN2 mRNA levels | [7] |
| Osteosarcoma Cells (U2OS) | This compound Treatment (5 & 10 µM) | c-MYC mRNA levels (qRT-PCR) | Significantly reduced c-MYC mRNA levels | [7] |
| Colon Cancer Cells (SW480) | β-catenin Knockdown (siRNA) | β-catenin mRNA expression | Significantly reduced relative mRNA expression | [3] |
| Colon Cancer Cells (SW480) | β-catenin Knockdown (siRNA) | β-catenin protein expression | Significantly lower protein expression | [3] |
| Colon Tumors (Apc+/Min mice) | Complete Apc Deletion | Axin2 expression (qRT-PCR) | Lower Axin2 expression compared to tumors with truncated Apc | [8] |
Table 4: In Vivo Antitumor Efficacy
| Model System | Intervention | Endpoint | Result | Citation |
| ApcMin/+ Mouse Model | Chronic this compound Treatment | Intestinal Tumor Reduction | >45% reduction in intestinal tumors | [9] |
| Human Glioma Xenograft (nude mice) | β-catenin Knockdown (shRNA) | Survival Rate | Significantly increased survival rates of nude mice | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). For genetic models, cells with stable or transient knockdown of the target gene are used.
-
Incubation: Cells are incubated for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Crystal Formation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis for β-catenin
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Cell lysates are clarified by centrifugation.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled, and separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against β-catenin (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
TCF/LEF Reporter Assay
-
Cell Transfection: Cells are seeded in a 24-well plate and co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours, the cells are treated with various concentrations of this compound or vehicle control. For genetic models, the reporter plasmids are transfected into cells with the desired genetic modification.
-
Cell Lysis: After the desired treatment period (e.g., 24 or 48 hours), the cells are washed with PBS and lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The results are expressed as relative luciferase units (RLU).
Conclusion
The data presented in this guide demonstrates a strong correlation between the effects of the pharmacological Wnt inhibitor this compound and the phenotypes observed in genetic models of Wnt pathway inhibition. Both approaches lead to a reduction in cell proliferation, induction of apoptosis, and downregulation of Wnt target gene expression in various cancer models. The in vivo data further supports the anti-tumor efficacy of targeting this pathway.
This cross-validation provides confidence that this compound acts as a specific and potent inhibitor of the canonical Wnt signaling pathway. While genetic models remain indispensable for fundamental research, pharmacological agents like this compound offer a translatable approach for cancer therapy. Further head-to-head comparative studies, particularly those employing genome-wide analyses such as RNA-sequencing, will be invaluable for a more detailed understanding of the similarities and potential differences between pharmacological and genetic inhibition of the Wnt pathway.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Knockdown of β-catenin by siRNA influences proliferation, apoptosis and invasion of the colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pnas.org [pnas.org]
- 6. A critical role for Apc in hematopoietic stem and progenitor cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Tankyrase Inhibitors JW74 and G007-LK
In the landscape of Wnt/β-catenin signaling pathway inhibitors, JW74 and G007-LK have emerged as significant small molecules for researchers in oncology and developmental biology. This guide provides a detailed comparison of their potency, mechanism of action, and available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting Tankyrase to Inhibit Wnt Signaling
Both this compound and G007-LK are potent and selective inhibitors of tankyrase enzymes (TNKS1 and TNKS2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[1]
Under normal conditions, a "destruction complex," which includes Axin, APC, GSK3β, and CK1α, targets β-catenin for proteasomal degradation. This keeps the cytoplasmic levels of β-catenin low. Upon Wnt stimulation, this destruction complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription, promoting cell proliferation.
Tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, marking it for ubiquitination and subsequent degradation. By inhibiting tankyrase activity, both this compound and G007-LK lead to the stabilization of Axin.[2] This, in turn, enhances the activity of the β-catenin destruction complex, leading to a decrease in nuclear β-catenin and subsequent downregulation of Wnt target gene expression.[2][3] G007-LK is described as a more potent analogue of this compound.
Potency Comparison
The following table summarizes the available quantitative data on the potency of this compound and G007-LK. G007-LK demonstrates superior potency against both tankyrase 1 and 2 in biochemical assays.
| Compound | Target | IC50 (nM) | Cellular IC50 (nM) |
| This compound | TNKS1 | ~100 | 790 (ST-Luc assay)[4] |
| TNKS2 | ~50 | ||
| G007-LK | TNKS1 | 46 | 50 |
| TNKS2 | 25 |
Experimental Data and Effects
In Vitro Studies
Both compounds have been shown to effectively inhibit Wnt signaling in various cancer cell lines.
-
This compound : Has been demonstrated to reduce nuclear β-catenin levels and inhibit the transcription of downstream Wnt target genes in osteosarcoma cell lines.[2][3] It has also been shown to induce apoptosis and delay cell cycle progression in these cells.[5]
-
G007-LK : Exhibits potent inhibition of Wnt/β-catenin signaling in colorectal cancer (CRC) cell lines.[1] It has been shown to reduce both cytosolic and nuclear β-catenin levels.[1] Furthermore, G007-LK has been found to suppress the growth of hepatocellular carcinoma (HCC) cells and synergizes with MEK and AKT inhibitors.
In Vivo Studies
-
This compound : Has been shown to inhibit the growth of tumor cells in a mouse xenograft model of colorectal cancer.[4]
-
G007-LK : Demonstrates significant antitumor efficacy in APC-mutant CRC xenograft models.[1] It has also been shown to inhibit Wnt signaling in the intestinal crypts of mice.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of inhibition by this compound and G007-LK.
Caption: Generalized experimental workflow for determining the in vitro potency of tankyrase inhibitors.
Experimental Protocols
Biochemical Tankyrase Inhibition Assay (General Protocol)
-
Reagents : Recombinant human TNKS1 or TNKS2, biotinylated NAD+, streptavidin-coated plates, anti-poly(ADP-ribose) antibody, HRP-conjugated secondary antibody, TMB substrate.
-
Procedure :
-
Coat streptavidin plates with biotinylated substrate peptide.
-
Add recombinant TNKS1 or TNKS2 enzyme to the wells.
-
Add varying concentrations of the inhibitor (this compound or G007-LK) or DMSO control.
-
Initiate the PARsylation reaction by adding NAD+.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Wash the plates to remove unreacted components.
-
Add the anti-poly(ADP-ribose) antibody, followed by the HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Wnt Signaling Reporter Assay (e.g., ST-Luc Assay)
-
Cell Line : HEK293T cells stably or transiently transfected with a SuperTOPFlash (STF) TCF/LEF luciferase reporter and a Renilla luciferase control vector.
-
Procedure :
-
Seed the cells in a 96-well plate.
-
After cell attachment, add varying concentrations of the inhibitor (this compound or G007-LK) or DMSO control.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or by co-transfection with a β-catenin expression vector.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure both firefly (STF reporter) and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition relative to the stimulated control and determine the IC50 value.
Conclusion
Both this compound and G007-LK are valuable tools for the investigation of the Wnt/β-catenin signaling pathway. G007-LK, as a more potent analogue of this compound, offers researchers an enhanced tool for inhibiting tankyrase activity with higher precision. The choice between these two compounds may depend on the specific experimental context, including the cell type or in vivo model being used, and the desired potency. The provided data and protocols should serve as a useful guide for researchers in designing their experiments and interpreting their results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
JW74 in Combination Cancer Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Wnt pathway inhibitor JW74 in the context of combination cancer therapies. While preclinical data on this compound as a monotherapy is available, this guide synthesizes current knowledge on combining Wnt pathway inhibitors with other cancer treatments, providing a framework for evaluating the potential of this compound in synergistic therapeutic strategies.
This compound is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by targeting tankyrase, an enzyme involved in the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, this compound promotes the stabilization of Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes.[1][2][3] Preclinical studies have demonstrated its efficacy in inhibiting the growth of colorectal and osteosarcoma cancer cells.[3][4]
The Rationale for Combination Therapy
The Wnt/β-catenin signaling pathway is implicated in cancer immune evasion.[5][[“]] Activation of this pathway can lead to the exclusion of T cells from the tumor microenvironment, thereby rendering tumors resistant to immune checkpoint inhibitors.[2][5][[“]] This provides a strong rationale for combining Wnt pathway inhibitors like this compound with immunotherapies to convert "cold," non-inflamed tumors into "hot," T-cell inflamed tumors that are more susceptible to immune-mediated killing.[[“]]
Furthermore, numerous preclinical studies have shown that combining Wnt signaling inhibitors with conventional chemotherapy or other targeted therapies can result in synergistic anti-cancer effects.[4]
Preclinical Data on Wnt Pathway Inhibitors in Combination Therapy
While specific data on this compound in combination therapies is not yet widely available in peer-reviewed literature, studies on other Wnt/β-catenin pathway inhibitors provide valuable insights into the potential of this therapeutic strategy.
Preclinical studies have consistently demonstrated that inhibiting the Wnt/β-catenin pathway can enhance the efficacy of immune checkpoint inhibitors.[[“]]
Table 1: Efficacy of β-catenin Inhibition in Combination with Immune Checkpoint Blockade
| Compound/Therapy | Cancer Model | Combination | Key Findings | Reference |
| DCR-BCAT (RNAi targeting β-catenin) | B16F10 melanoma, 4T1 mammary carcinoma, Neuro2A neuroblastoma, Renca renal adenocarcinoma | Anti-PD-1 and/or Anti-CTLA-4 | Significantly increased T cell infiltration and tumor growth inhibition compared to monotherapy. Complete regressions observed in a spontaneous Wnt-driven tumor model. | [5] |
| DCR-BCAT + Epacadostat (IDO1 inhibitor) | 4T1 mammary carcinoma (Wnt-activated) | Anti-PD-1 | Triple combination led to tumor regression, increased CD8+ T cells, and reduced regulatory T cells. | [1] |
| RXC004 (Porcupine inhibitor) | Wnt ligand-dependent gastrointestinal cancers | Anti-PD-1 | Enhanced immune system activity. | [7] |
| WNT974 (Porcupine inhibitor) | 005GSC murine glioma | Anti-PD-1 | Reprogrammed the tumor microenvironment, boosted antitumor immunity, and increased survival. | [8][9] |
The combination of Wnt pathway inhibitors with chemotherapy has also shown promise in preclinical models.
Table 2: Efficacy of Wnt Pathway Inhibition in Combination with Chemotherapy
| Compound | Cancer Model | Combination | Key Findings | Reference |
| RXC004 (Porcupine inhibitor) | RSPO-fusion colorectal xenograft | 5-fluorouracil, irinotecan, oxaliplatin | Significantly increased survival and tumor volume reduction compared to either treatment alone. | [10] |
| Ivermectin (Wnt pathway inhibitor) | Ovarian cancer | Paclitaxel | Synergistic effect, almost completely inhibiting tumor growth in vivo. | [11] |
| Ivermectin (Wnt pathway inhibitor) | Epithelial ovarian cancer | Cisplatin | Enhanced the efficacy of cisplatin. | [11] |
| SM08502 (CLK inhibitor) | Pancreatic cancer | Standard-of-care chemotherapy | Potent inhibition of tumor growth. | [12] |
Experimental Protocols
This protocol is a generalized representation based on methodologies described in preclinical studies of Wnt inhibitors combined with immune checkpoint blockade.[1][5]
-
Cell Culture and Tumor Implantation: Syngeneic mouse cancer cells (e.g., B16F10 melanoma or 4T1 breast cancer) are cultured under standard conditions. A specified number of cells (e.g., 1 x 10^6) are implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Treatment Groups: Mice are randomized into treatment groups (e.g., n=8-10 mice per group):
-
Vehicle control
-
Wnt inhibitor (e.g., this compound) monotherapy
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody) monotherapy
-
Wnt inhibitor + Immune checkpoint inhibitor combination therapy
-
-
Dosing Regimen:
-
The Wnt inhibitor is administered according to its established preclinical dosing schedule (e.g., daily oral gavage).
-
The immune checkpoint inhibitor is typically administered intraperitoneally (e.g., every 3-4 days).
-
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints may include overall survival, analysis of the tumor microenvironment (e.g., T cell infiltration via immunohistochemistry or flow cytometry), and biomarker analysis.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of differences between treatment groups.
Signaling Pathways
The canonical Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[7][13] Its dysregulation is a hallmark of many cancers.
Conclusion
While direct preclinical or clinical data on the combination of this compound with other cancer therapies are currently limited in the public domain, the broader evidence for combining Wnt/β-catenin pathway inhibitors with immunotherapy and chemotherapy is compelling. The ability of these inhibitors to modulate the tumor microenvironment and overcome resistance mechanisms suggests that this compound holds significant potential as a component of future combination cancer therapies. Further preclinical studies are warranted to explore the synergistic effects of this compound with various therapeutic agents and to elucidate the optimal combination strategies for different cancer types. This guide serves as a foundational resource for researchers designing these future investigations.
References
- 1. Effect of RNAi-based β-catenin inhibition on immunosuppressive Wnt-activated tumors in combination with IDOi/PD-1 immunotherapy. - ASCO [asco.org]
- 2. Wnt/β-Catenin Signaling and Resistance to Immune Checkpoint Inhibitors: From Non-Small-Cell Lung Cancer to Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tankyrase-specific inhibitor this compound affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNAi-Mediated β-Catenin Inhibition Promotes T Cell Infiltration and Antitumor Activity in Combination with Immune Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does Wnt/β-catenin inhibition enhance cancer immunotherapy efficacy? - Consensus [consensus.app]
- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Research Chemical JW74
Researchers and laboratory personnel are at the forefront of scientific innovation, and the safe handling and disposal of novel chemical compounds are paramount to ensuring a secure working environment and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for research chemicals, with a specific focus on a compound designated as JW74. While specific data for this compound is not publicly available, the following procedures outline the essential steps and precautions necessary for the safe management of this and other similar research chemicals.
Quantitative Data Summary for this compound Waste
Accurate record-keeping is fundamental to safe laboratory practice. The following table should be completed for each waste container of this compound to ensure proper characterization and disposal.
| Parameter | Value | Units | Analysis Method/Source |
| Chemical Name/ID | This compound | - | Laboratory Notebook |
| CAS Number | Not Available | - | - |
| Molecular Formula | C₂₅H₂₆N₂O₅ (Assumed from similar compounds) | - | - |
| Molecular Weight | 434.48 (Assumed from similar compounds) | g/mol | - |
| Physical State | Off-White Solid (Assumed) | - | Visual Inspection |
| Concentration in Waste | % or mg/L | HPLC, GC-MS, etc. | |
| pH of Aqueous Waste | - | pH Meter | |
| Flash Point | Not Available | °C | - |
| Boiling Point | 572.6 ± 50.0 (Predicted) | °C | - |
| Density | 1.235 ± 0.06 (Predicted) | g/cm³ | - |
| Hazard Classification | (e.g., Flammable, Corrosive, Toxic) | - | SDS/Internal Testing |
| Date of Generation | YYYY-MM-DD | Laboratory Records | |
| Generating Process | - | Laboratory Notebook |
Experimental Protocol: Waste Characterization
Before disposal, a thorough characterization of the this compound waste stream is mandatory. This protocol outlines the general steps for this process.
Objective: To determine the hazardous characteristics of the this compound waste stream to ensure safe and compliant disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, compatible chemical-resistant gloves.[1]
-
Appropriate waste containers (e.g., puncture-proof for sharps, chemically resistant for liquids).[2][3]
-
Labels for hazardous waste.[4]
-
Analytical instrumentation (e.g., pH meter, flash point tester, GC-MS, HPLC).
Procedure:
-
Consult Safety Data Sheet (SDS): If an SDS is available for this compound or a similar compound, review it for known hazards, handling precautions, and disposal recommendations.
-
Physical Characterization:
-
Observe and record the physical state of the waste (solid, liquid, semi-solid).
-
Note the color, odor, and any other physical properties.
-
-
Chemical Characterization (for unknown waste streams):
-
pH Determination: For aqueous waste, measure the pH to determine if it is corrosive.
-
Flash Point Test: For liquid waste, determine the flash point to assess its flammability.
-
Reactivity Test: Assess the reactivity of the waste with water, air, and other substances it may come into contact with. Note any potential for violent reactions, detonation, or the release of toxic gases.
-
Toxicity Characteristic Leaching Procedure (TCLP): If the waste is suspected to contain heavy metals or other toxic constituents, a TCLP test may be required to determine if it meets the definition of toxic hazardous waste.
-
-
Segregation: Based on the characterization, segregate the this compound waste from other incompatible waste streams to prevent dangerous reactions.[3][4]
-
Containerization:
-
Place the waste in a suitable, properly labeled container. The container must be in good condition and compatible with the waste.
-
Ensure the container is securely closed except when adding waste.[3]
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write "Hazardous Waste," the full chemical name (this compound and any other constituents), the hazard characteristics (e.g., flammable, toxic), and the accumulation start date.
-
-
Documentation: Record all characterization data in a laboratory notebook and on the waste disposal request form.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound and other laboratory chemical waste.
Caption: Workflow for the safe disposal of this compound chemical waste.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves when handling this compound waste.[1]
2. Waste Collection and Segregation:
-
Identify all waste streams containing this compound.
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Pay special attention to avoiding contact with acids, bases, oxidizing agents, and reducing agents.[1]
-
Do not mix hazardous waste with non-hazardous waste.[2]
3. Container Management:
-
Use only approved, chemically compatible containers for storing this compound waste.[2] The container must be kept closed at all times except when adding waste.[3]
-
Ensure containers are properly labeled with the words "Hazardous Waste," the name "this compound," and a clear description of the waste's hazards.[4]
-
For liquid this compound waste, secondary containment must be used to prevent spills.[3]
4. Storage:
-
Store this compound waste in a designated, secure, and dry area.[2]
-
Keep the storage area well-ventilated.
5. Accidental Spills:
-
In case of a spill, wear appropriate PPE, including a respirator.[1]
-
Sweep up solid material, place it in a bag, and hold it for waste disposal. Avoid creating dust.[1]
-
Ventilate the area and wash the spill site after the material has been collected.[1]
6. Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]
-
Complete all necessary paperwork for the waste disposal request.[3]
7. Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[4][5]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound and contribute to a culture of safety within the laboratory.
References
Essential Safety and Logistical Information for Handling JW74
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling of JW74, a potent small molecule inhibitor of the Wnt/β-catenin signaling pathway. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Compound Information
This compound is a specific inhibitor of the canonical Wnt signaling pathway, targeting tankyrase.[1] While a comprehensive toxicological profile has not been fully established, its mechanism of action necessitates cautious handling as it may affect cellular processes in non-target organisms.
| Property | Value | Source |
| CAS Number | 863405-60-1 | |
| Molecular Formula | C24H20N6O2S | |
| Molecular Weight | 456.52 g/mol | |
| Appearance | Off-white to white solid | |
| Solubility | Soluble in DMSO, sparingly soluble in Ethanol, insoluble in Water |
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. The following PPE is mandatory for handling the compound in its solid form and in solution.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from dust particles and splashes. |
| Lab Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Handling and Storage
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Must be readily accessible in the laboratory where this compound is handled.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent bench paper.
-
Weighing (Solid Form):
-
Perform all weighing of solid this compound within the fume hood.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Carefully transfer the desired amount to a tared container.
-
-
Solution Preparation:
-
Add the solvent (e.g., DMSO) to the vial containing the solid this compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Use in Experiments:
-
When adding this compound solutions to cell cultures or other experimental systems, handle with care to avoid splashes or aerosol generation.
-
-
Post-Handling:
-
Wipe down the work area in the fume hood with an appropriate deactivating agent (e.g., a solution of mild detergent followed by 70% ethanol).
-
Dispose of all contaminated materials as outlined in the Disposal Plan (Section 4).
-
Remove PPE in the correct order to avoid self-contamination (see workflow diagram below).
-
Storage
-
Solid this compound: Store in a tightly sealed container at -20°C.
-
This compound in Solution: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Clearly label all vials with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste bag within the fume hood. Seal the bag before removing it from the hood. |
| Liquid Waste (e.g., unused solutions, contaminated media) | Collect in a sealed, leak-proof container labeled "Hazardous Waste" with the full chemical name (this compound) and solvent. |
| Contaminated PPE | Dispose of in the designated hazardous waste stream immediately after use. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, contact the institutional safety office immediately. |
Visual Workflows
Caption: Workflow for donning and doffing Personal Protective Equipment.
Caption: Waste disposal stream for materials contaminated with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
